Sofosbuvir impurity N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H25FN3O9P |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
methyl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28) |
InChI Key |
SASYBZIIPQSWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Chemical Structure and Analysis of Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a nucleotide analog inhibitor of the viral RNA polymerase. As with any pharmaceutical active ingredient, the control of impurities is critical to ensure its safety and efficacy. This technical guide provides a detailed overview of Sofosbuvir Impurity N, a known related substance. This document outlines its chemical structure, analytical methodologies for its identification and quantification, and a plausible pathway for its formation.
Chemical Identity of this compound
This compound, also referred to as Methoxy Sofosbuvir Impurity, is a diastereoisomer of Sofosbuvir where the isopropyl ester of the L-alanine moiety is replaced by a methyl ester.
Chemical Structure:
IUPAC Name: (2S)-methyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate[1]
CAS Number: 1394157-34-6[1]
Molecular Formula: C₂₀H₂₅FN₃O₉P[1]
Molecular Weight: 501.40 g/mol
Quantitative Data
The following table summarizes key quantitative data related to the analysis of Sofosbuvir and its impurities. While specific limits of detection (LOD) and quantification (LOQ) for this compound are not extensively published in peer-reviewed literature, the provided data for a general phosphoryl impurity in Sofosbuvir offers a relevant benchmark.
| Parameter | Value | Reference |
| Limit of Detection (LOD) for a phosphoryl impurity | 0.03% (0.12 µg) | [2] |
| Limit of Quantification (LOQ) for a phosphoryl impurity | 1.50% (0.375 µg) | [2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
A stability-indicating reverse-phase HPLC method is suitable for the detection and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm[2].
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water)[2]. A common mobile phase composition is a 50:50 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water[2].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm[2].
-
Sample Preparation: Dissolve the Sofosbuvir drug substance or product in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Validation: The method should be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Spectroscopic Characterization
While specific spectral data for this compound is not widely published, the following techniques are essential for its structural elucidation. Commercial suppliers of this impurity standard typically provide a Certificate of Analysis which would include such data[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), in addition to the signals corresponding to the nucleoside and phenoxy moieties.
-
¹³C NMR: Would display a resonance for the methyl ester carbon, differing from the isopropyl ester carbons in Sofosbuvir.
-
³¹P NMR: A signal corresponding to the phosphorus atom in the phosphoramidate linkage would be observed.
-
¹⁹F NMR: A signal for the fluorine atom on the tetrahydrofuran ring would be present.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition (C₂₀H₂₅FN₃O₉P).
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern. Expected fragments would arise from the loss of the methyl alanate side chain, the phenoxy group, and cleavage of the glycosidic bond.
-
Potential Formation Pathway
This compound can be formed during the synthesis of Sofosbuvir if methanol is present as a residual solvent or reactant instead of isopropanol during the esterification of the L-alanine moiety. It could also potentially arise from transesterification under certain storage or processing conditions.
Caption: Plausible formation pathway of this compound.
Conclusion
This compound is a critical process-related impurity in the manufacturing of Sofosbuvir. Its control and monitoring are essential for ensuring the quality and safety of the final drug product. This guide provides a foundational understanding of its chemical properties and the analytical techniques required for its management in a drug development and manufacturing setting. Further research into its specific toxicological profile and the development of dedicated, validated analytical methods are encouraged for comprehensive quality control.
References
Sofosbuvir Impurity N: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Sofosbuvir impurity N, a known diastereoisomer of the active pharmaceutical ingredient Sofosbuvir. Understanding the profile, synthesis, and characterization of such impurities is critical for ensuring the safety, efficacy, and quality of the final drug product. This document outlines the molecular properties of this compound, detailed analytical methodologies for its identification, and a potential synthetic pathway.
Molecular Profile of this compound
This compound is a diastereoisomer of Sofosbuvir, meaning it has the same molecular formula and sequence of bonded atoms but differs in the three-dimensional orientation of its atoms. This stereochemical difference can impact its biological activity and safety profile.
| Identifier | Molecular Formula | Molecular Weight | Description |
| This compound | C₂₀H₂₅FN₃O₉P | 501.404 g/mol | A diastereoisomer of Sofosbuvir. |
Analytical Methodologies for Impurity Profiling
The primary method for the detection and quantification of Sofosbuvir and its impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following protocol is a composite of methodologies described in forced degradation studies of Sofosbuvir, which are designed to identify potential impurities.
Stability-Indicating RP-HPLC Method
This method is designed to separate Sofosbuvir from its potential degradation products and related impurities, including diastereoisomers like impurity N.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of 0.1% trifluoroacetic acid in water and acetonitrile (typically in a 50:50 v/v ratio for isocratic elution).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Sample Preparation:
-
Prepare a stock solution of the Sofosbuvir sample (bulk drug or formulation) in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile).
-
For the analysis of tablet dosage forms, weigh and finely powder a representative number of tablets. An amount of powder equivalent to a single dose is then dissolved in the diluent.
-
The solution may require sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of Sofosbuvir and any impurity peaks. The retention time for Sofosbuvir is typically around 3.7 minutes under these conditions, with impurities eluting at different retention times.
Workflow for Impurity Identification and Characterization
The following diagram illustrates a typical workflow for the identification and structural elucidation of impurities like this compound, often initiated through forced degradation studies.
Caption: Workflow for the Identification of Sofosbuvir Impurities.
Potential Synthetic Pathway for a Sofosbuvir Impurity
The following diagram outlines a generalized, multi-step synthetic route for a Sofosbuvir impurity, based on a disclosed patent for the preparation of such compounds. This provides a logical framework for understanding how these impurities might be formed during the manufacturing process.
Caption: Generalized Synthetic Route for a Sofosbuvir Impurity.
An In-depth Technical Guide to the Physical and Chemical Properties of Sofosbuvir Impurity C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] As with any pharmaceutical compound, the control of impurities is critical to ensure its safety and efficacy. Sofosbuvir impurity C is a process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient.[2] This guide provides a comprehensive overview of the known physical and chemical properties of Sofosbuvir impurity C, along with methodologies for its analysis, to support quality control and research activities.
Chemical Identity
Sofosbuvir impurity C is structurally similar to Sofosbuvir, with the same molecular formula and weight. Its distinct stereochemistry defines it as an impurity.
| Identifier | Value |
| IUPAC Name | propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
| CAS Number | 1496552-28-3 |
| Molecular Formula | C22H29FN3O9P |
| Molecular Weight | 529.45 g/mol [3] |
| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--(OC[C@@H]1--INVALID-LINK--N2C=CC(=O)NC2=O)(C)F">C@HO)OC3=CC=CC=C3 |
| InChI Key | TTZHDVOVKQGIBA-MOLXTFABSA-N |
Physical Properties
Detailed experimental data on the physical properties of isolated Sofosbuvir impurity C are not widely published. However, some information can be inferred from studies on Sofosbuvir and its degradation products.
| Property | Value | Notes |
| Melting Point | Not available | The melting point of the parent drug, Sofosbuvir, is reported to be in the range of 120-125 °C.[3] |
| Solubility | Soluble in acetonitrile and methanol/water mixtures.[4] | Ethyl acetate and toluene binary solvent systems have been shown to be effective in separating impurity C from Sofosbuvir through crystallization.[5] |
| Appearance | White to off-white crystalline solid (inferred from Sofosbuvir) | No specific data is available for the impurity alone. |
Chemical Properties and Spectroscopic Data
The structural elucidation of Sofosbuvir impurity C has been accomplished using various spectroscopic techniques. While complete spectral assignments are not available in a single public source, data from related studies on Sofosbuvir and its degradation products provide significant insights.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of Sofosbuvir impurity C. The protonated molecular ion [M+H]⁺ would be expected at an m/z corresponding to its molecular weight.
| Technique | Expected m/z [M+H]⁺ | Fragmentation |
| HRMS | ~530.17 | The fragmentation pattern is expected to be similar to Sofosbuvir, with characteristic losses of the isopropyl alaninate side chain and the phenoxy group.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the stereochemical structure of Sofosbuvir impurity C. While a complete dataset of chemical shifts and coupling constants is not publicly available, studies on Sofosbuvir and its isomers indicate that key differences would be observed in the chemical shifts and couplings of the protons and carbons in the ribose sugar moiety and the phosphoramidate linkage.[4][7]
Infrared (IR) Spectroscopy
The IR spectrum of Sofosbuvir impurity C is expected to be very similar to that of Sofosbuvir, showing characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch | ~3354 |
| C=O stretch (ester & uracil) | ~1718, ~1676 |
| P-O-C stretch | ~1000-1170[3] |
| C-F stretch | ~1000-1400 |
Experimental Protocols
The following are detailed methodologies for the analysis of Sofosbuvir impurity C, synthesized from various published analytical methods.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Quantification
This method is designed for the separation and quantification of Sofosbuvir and its process-related impurities, including impurity C.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions:
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[4]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Standard and Sample Preparation:
-
Diluent: A 50:50 (v/v) mixture of water and acetonitrile.
-
Standard Solution: Prepare a stock solution of Sofosbuvir impurity C reference standard in the diluent. Further dilute to a working concentration within the linear range (e.g., 10-30 µg/mL).[2]
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the diluent to achieve a known concentration.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Sofosbuvir is approximately 3.7 minutes, and for the phosphoryl impurity (related to impurity C) is approximately 5.7 minutes under these conditions.[4]
-
Quantify the amount of impurity C in the sample by comparing its peak area to that of the reference standard.
5. Validation Parameters:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4]
Structure Confirmation by Mass Spectrometry and NMR
1. High-Resolution Mass Spectrometry (HRMS):
-
Instrument: Orbitrap mass spectrometer or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Sample Preparation: Dissolve the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
-
Data Acquisition: Acquire data in full scan mode to determine the accurate mass of the protonated molecular ion [M+H]⁺.
2. NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Experiments: Acquire 1H, 13C, 31P, and 19F NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity in the chosen deuterated solvent.
Logical Workflow for Analysis
The following diagram illustrates a typical workflow for the identification and quantification of Sofosbuvir impurity C in a drug substance or product.
Caption: Analytical workflow for Sofosbuvir impurity C.
Signaling Pathways
As Sofosbuvir impurity C is a process-related impurity and not an active pharmacological agent, there is no known involvement in biological signaling pathways. Its significance lies in the context of pharmaceutical quality and control.
References
- 1. researchgate.net [researchgate.net]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Buy Sofosbuvir impurity C | 1496552-28-3 [smolecule.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
Unraveling the Formation of Sofosbuvir Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation of impurities in the antiviral drug Sofosbuvir. By understanding the degradation pathways and synthesis-related impurities, researchers and drug development professionals can better ensure the quality, safety, and efficacy of Sofosbuvir-containing drug products. This document summarizes key findings from forced degradation studies and outlines the experimental protocols used to identify and characterize these impurities.
Introduction to Sofosbuvir and its Stability
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, its efficacy is critically dependent on its purity and stability.[1] Impurities can arise during the synthesis process or through degradation of the active pharmaceutical ingredient (API) under various environmental conditions.[1][3] Therefore, a thorough understanding of impurity formation is paramount for quality control and regulatory compliance.
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[4][5] As per International Council for Harmonisation (ICH) guidelines, Sofosbuvir has been subjected to stress conditions including acid and base hydrolysis, oxidation, heat, and light to evaluate its degradation profile.[4][6][7]
Degradation-Related Impurities
Forced degradation studies have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][6][7][8]
Acidic Degradation
Under acidic conditions, Sofosbuvir undergoes hydrolysis, leading to the formation of a primary degradation product.[6][9] One major impurity identified is formed through the cleavage of the phosphoramidate bond.[6]
Experimental Protocol: Acidic Degradation
A solution of Sofosbuvir is subjected to acidic stress to induce degradation and enable the identification of resulting impurities.
-
Reagents and Materials:
-
Sofosbuvir
-
1N Hydrochloric Acid (HCl)
-
Ammonium bicarbonate solution or other suitable neutralizing agent
-
Methanol or a suitable solvent for reconstitution
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
-
Procedure:
-
Dissolve a known quantity (e.g., 200 mg) of Sofosbuvir in a specific volume (e.g., 5 mL) of 1N HCl.
-
Reflux the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 10 hours).[6]
-
After the stress period, cool the solution to room temperature.
-
Neutralize the solution with a suitable base, such as ammonium bicarbonate.[6]
-
Lyophilize or evaporate the solvent to obtain the crude solid sample.[6]
-
Reconstitute the sample in a suitable solvent (e.g., mobile phase) for analysis.
-
Analyze the sample using a validated stability-indicating HPLC or UPLC method to separate and quantify the degradation products.
-
Basic Degradation
Sofosbuvir demonstrates significant degradation under basic conditions, resulting in the formation of multiple impurities.[4][6] The degradation primarily involves the hydrolysis of the ester and phosphoramidate linkages.[6] Two major basic degradation impurities that have been isolated and characterized are formed by the loss of the isopropyl group and subsequent hydrolysis of the alanine moiety.[6]
Experimental Protocol: Basic Degradation
To investigate the degradation of Sofosbuvir under alkaline conditions, the following protocol is typically employed.
-
Reagents and Materials:
-
Sofosbuvir
-
0.5N Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) for neutralization
-
Mobile phase or other suitable solvent
-
HPLC or UPLC system
-
-
Procedure:
-
Dissolve a known amount (e.g., 200 mg) of Sofosbuvir in a specific volume (e.g., 5 mL) of 0.5N NaOH.
-
Maintain the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).[6]
-
After the incubation period, cool the solution.
-
Neutralize the sample with HCl solution.[6]
-
Evaporate the solution to obtain a solid residue.[6]
-
Dissolve the residue in a known volume of the mobile phase.[6]
-
Analyze the resulting solution using a validated chromatographic method.
-
Oxidative Degradation
Exposure to oxidative stress also leads to the degradation of Sofosbuvir, although to a lesser extent compared to acid and base hydrolysis.[4][6] The formation of an N-oxide or other oxidation products has been suggested as a possible degradation pathway.[4]
Experimental Protocol: Oxidative Degradation
The susceptibility of Sofosbuvir to oxidation is assessed through the following experimental setup.
-
Reagents and Materials:
-
Sofosbuvir
-
30% Hydrogen Peroxide (H₂O₂)
-
Mobile phase or other suitable solvent
-
HPLC or UPLC system
-
-
Procedure:
-
Dissolve a known quantity (e.g., 200 mg) of Sofosbuvir in a specific volume (e.g., 5 mL) of 30% H₂O₂.
-
Heat the solution at a controlled temperature (e.g., 80°C) for an extended period (e.g., two days).[6]
-
After the stress period, allow the solution to cool.
-
Evaporate the solution to obtain a solid residue.[6]
-
Reconstitute the residue in a suitable solvent.[6]
-
Analyze the sample using a validated stability-indicating chromatographic method.
-
Synthesis-Related Impurities
Apart from degradation products, impurities can also be introduced during the manufacturing process of Sofosbuvir. These can include starting materials, by-products, intermediates, and diastereomers.[1][3] A notable synthesis-related impurity is Sofosbuvir Impurity C, which is a diastereomer of Sofosbuvir.[10] The formation of this impurity is linked to the stereochemical complexity of the phosphoramidate coupling reaction during synthesis.[10] Other potential process-related impurities include residual solvents and catalyst residues.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies, highlighting the extent of Sofosbuvir degradation under different stress conditions.
Table 1: Summary of Sofosbuvir Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl | 80°C | 10 hours | 8.66% | [6] |
| Acid Hydrolysis | 0.1N HCl | 70°C | 6 hours | 23% | [4] |
| Acid Hydrolysis | 1M HCl | Not Specified | 4 hours | 26% | [9] |
| Base Hydrolysis | 0.5N NaOH | 60°C | 24 hours | 45.97% | [6] |
| Base Hydrolysis | 0.1N NaOH | 70°C | 10 hours | 50% | [4] |
| Oxidative | 30% H₂O₂ | 80°C | 2 days | 0.79% | [6] |
| Thermal | 50°C | 21 days | No Degradation | [4] | |
| Photolytic | 254 nm UV light | Room Temp | 24 hours | No Degradation | [6] |
| Neutral Hydrolysis | Water | 40°C | 168 hours | 2% | [9] |
Table 2: Identified Degradation Products of Sofosbuvir
| Impurity Name/Identifier | Molecular Formula | Molecular Weight | Formation Condition | Reference |
| Acid Degradation Impurity | C₁₆H₁₈FN₂O₈P | 416.08 | Acidic Hydrolysis | [6] |
| Base Degradation Impurity A | C₁₆H₂₅FN₃O₉P | 453.13 | Basic Hydrolysis | [6] |
| Base Degradation Impurity B | C₁₃H₁₉FN₃O₉P | 411.08 | Basic Hydrolysis | [6] |
| Oxidative Degradation Product | C₂₂H₂₇FN₃O₉P | 527.15 | Oxidative | [6] |
| Degradation Product I (DP I) | Not Specified | 488 (m/z) | Acidic Hydrolysis | [4] |
| Degradation Product II (DP II) | Not Specified | 393.3 (m/z) | Basic Hydrolysis | [4] |
| Degradation Product III (DP III) | Not Specified | 393 (m/z) | Oxidative | [4] |
Visualizing Impurity Formation and Analysis
The following diagrams illustrate the degradation pathways of Sofosbuvir and a typical experimental workflow for impurity analysis.
Caption: Degradation pathways of Sofosbuvir under stress conditions.
Caption: Workflow for the analysis of Sofosbuvir impurities.
Conclusion
The formation of impurities in Sofosbuvir is a critical aspect that requires careful monitoring and control throughout the drug development and manufacturing process. This guide has summarized the key degradation pathways under acidic, basic, and oxidative stress, providing insights into the structures of the resulting impurities. Furthermore, the importance of identifying and controlling synthesis-related impurities has been highlighted. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for scientists and researchers in the pharmaceutical industry, aiding in the development of robust analytical methods and ensuring the quality and safety of Sofosbuvir.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. veeprho.com [veeprho.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Buy Sofosbuvir impurity C [smolecule.com]
The Unseen Adversaries: A Technical Guide to the Role of Impurities in Sofosbuvir Stability
For Immediate Release
[City, State] – A comprehensive technical guide released today sheds light on the critical role of impurities in the stability of Sofosbuvir, a cornerstone antiviral medication for the treatment of Hepatitis C. This in-depth whitepaper offers a vital resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the formation, identification, and impact of these impurities on the drug's efficacy and safety.
Sofosbuvir, while a potent therapeutic agent, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can compromise its stability and potentially introduce safety concerns.[1][2] Understanding the degradation pathways and the resulting impurities is paramount for ensuring the quality and shelf-life of the final drug product.
Degradation Profile of Sofosbuvir
Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is most susceptible to degradation under acidic, alkaline, and oxidative stress.[1][3] Conversely, the drug has demonstrated notable stability under thermal and photolytic conditions.[1][2]
A summary of quantitative data from various forced degradation studies is presented below, offering a comparative overview of the drug's stability profile.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Degradation (%) | Degradation Products (DPs) Identified (m/z) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours | 70°C | 23% | DP I (m/z 488), another with m/z 487 | [1] |
| 1 N HCl | 10 hours | 80°C (reflux) | 8.66% | MW 416.08 | [2] | |
| 1 M HCl | 4 hours | Not Specified | 26% | Not Specified | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours | 70°C | 50% | DP II (m/z 393.3), another with m/z 488 | [1] |
| 0.5 N NaOH | 24 hours | 60°C | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | [2] | |
| Oxidative Degradation | 3% H₂O₂ | 7 days | Not Specified | 19.02% | DP III (m/z 393) | [1] |
| 30% H₂O₂ | 2 days | 80°C | 0.79% | MW 527.15 | [2] | |
| Neutral Hydrolysis | Water | 168 hours | 40°C | 2% | Not Specified | [4] |
| Thermal Degradation | Solid State | 21 days | 50°C | No degradation | - | [1] |
| Photolytic Degradation | Sunlight | 21 days | Ambient | No degradation | - | [1] |
Key Degradation Pathways and Impurity Formation
The degradation of Sofosbuvir under stress conditions leads to the formation of several impurities. The primary pathways involve hydrolysis of the ester and phosphoramidate linkages.
Under acidic conditions, hydrolysis can lead to the removal of the isopropyl ester group.[1] In alkaline media, the degradation is more pronounced, with potential cleavage of the phosphoramidate bond.[1][2] Oxidative stress can result in the formation of N-oxides or other oxidation products.[1][5]
A proposed degradation pathway for Sofosbuvir under various stress conditions is illustrated below.
Experimental Protocols for Forced Degradation Studies
To ensure the reproducibility and comparability of stability studies, standardized experimental protocols are essential. The following outlines a typical workflow for conducting forced degradation studies on Sofosbuvir.
Methodology for Acid Degradation
A solution of Sofosbuvir is refluxed in 0.1 N hydrochloric acid at 70°C for 6 hours.[1] Following the stress period, the solution is neutralized with a suitable base and diluted with a solvent like methanol to a final concentration for analysis.[1]
Methodology for Alkaline Degradation
The drug solution is refluxed in 0.1 N sodium hydroxide at 70°C for 10 hours.[1] The resulting solution is then neutralized with an appropriate acid and diluted for chromatographic analysis.[1]
Methodology for Oxidative Degradation
Sofosbuvir is treated with a solution of 3% hydrogen peroxide and kept at room temperature for 7 days.[1] The sample is then diluted to the target concentration for analysis.[1]
Methodology for Thermal and Photolytic Degradation
For thermal stability, a stock solution of Sofosbuvir is exposed to a temperature of 50°C for 21 days.[1] For photolytic stability, the solution is exposed to direct sunlight for the same duration.[1] Samples are then diluted and analyzed.[1]
Analytical Techniques for Impurity Profiling
A robust and validated stability-indicating analytical method is crucial for the accurate quantification of Sofosbuvir and its impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique employed.
Typical HPLC Method Parameters:
-
Column: C18 columns, such as Inertsil ODS-3 (250 mm × 4.6 mm, 5 µm), are frequently used.[3]
-
Mobile Phase: A mixture of methanol and water, often with a modifier like 0.1% formic acid, is a common mobile phase composition (e.g., 50:50 v/v or 70:30 v/v).[1][3]
-
Flow Rate: A flow rate of 1.0 mL/min is typically used.[1]
-
Detection: UV detection is commonly performed at 260 nm.[2][6] For characterization of degradation products, LC-MS/MS is employed.[1][3]
The development of such methods must adhere to ICH Q2(R1) guidelines for validation, ensuring accuracy, precision, specificity, linearity, and robustness.[7]
Conclusion
The stability of Sofosbuvir is a critical quality attribute that is significantly influenced by the formation of impurities under various stress conditions. A thorough understanding of the degradation pathways and the implementation of robust analytical methods for impurity profiling are essential for the development of a safe, effective, and stable drug product. This guide provides a foundational overview of these key aspects, serving as a valuable resource for professionals in the pharmaceutical industry. Continued research into the structural elucidation of all degradation products and their potential toxicological impact is warranted to further ensure patient safety.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpbs.com [ijpbs.com]
- 7. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
Unveiling the Toxicological Landscape of Sofosbuvir Degradation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Sofosbuvir's degradation products. Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under various stress conditions, leading to the formation of impurities that necessitate thorough toxicological evaluation to ensure patient safety. This document summarizes the key degradation products, their toxicological assessment through in silico and other methods, and outlines the experimental protocols crucial for their identification and evaluation.
Identification and Characterization of Sofosbuvir Degradation Products
Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, have identified several degradation products of Sofosbuvir. These studies typically involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting degradants are then identified and characterized using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
One of the key studies in this area by Pottabathini et al. (2016) successfully identified and characterized four major degradation products under acidic, basic, and oxidative stress conditions. The structural details of these compounds are crucial for understanding their potential toxicological implications.[1]
Table 1: Identified Degradation Products of Sofosbuvir [1]
| Degradation Product ID | Stress Condition | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Acid Degradation Product | Acid Hydrolysis (1N HCl, 80°C, 10h) | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | C₁₆H₁₉FN₂O₈P | 417.08 |
| Base Degradation Product A | Base Hydrolysis (0.5N NaOH, 60°C, 24h) | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | C₁₆H₂₆FN₃O₉P | 454.14 |
| Base Degradation Product B | Base Hydrolysis (0.5N NaOH, 60°C, 24h) | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | C₁₃H₂₀FN₃O₉P | 412.09 |
| Oxidative Degradation Product | Oxidation (30% H₂O₂, 80°C, 2 days) | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | C₂₂H₂₇FN₃O₉P | 527.15 |
Toxicological Assessment of Degradation Products
The toxicological evaluation of drug impurities is a critical step in drug development and is guided by regulatory frameworks such as the ICH guidelines. The assessment aims to establish a safe level for each impurity in the final drug product. For Sofosbuvir degradation products, a combination of in silico and potential in vitro methods is employed to predict and assess their toxicity.
In Silico Toxicity Prediction
Computational toxicology, or in silico analysis, offers a rapid and cost-effective method for predicting the toxicity of chemical compounds based on their structure.[2] Software programs like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimation of Risk from Existing Knowledge) are widely used for this purpose.[3] A notable study by Swain et al. (2016) utilized these tools to predict the toxicity of seven Sofosbuvir degradation products.[3] While the detailed results of this specific study are not publicly available, the approach highlights the industry's reliance on such predictive models for early-stage risk assessment.
These in silico tools typically predict a range of toxicological endpoints, including:
-
Mutagenicity (Ames test): Predicts the potential of a compound to cause mutations in bacterial DNA, which can be an indicator of carcinogenic potential.
-
Carcinogenicity: Assesses the likelihood of a compound causing cancer in rodents.
-
Developmental and Reproductive Toxicity (DART): Predicts the potential for adverse effects on reproduction and embryonic development.
-
Skin Sensitization: Evaluates the potential of a compound to cause an allergic skin reaction.
-
Hepatotoxicity: Predicts the potential for a compound to cause liver damage.
In Vitro and In Vivo Toxicological Testing
Following in silico predictions, further toxicological evaluation often involves a battery of in vitro and, if necessary, in vivo tests. These experimental assays provide more definitive data on the potential toxicity of the degradation products.
In Vitro Cytotoxicity Assays: These assays determine the concentration at which a substance is toxic to cultured cells.[4][5] Common methods include:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of cells.
-
LDH Assay: Detects lactate dehydrogenase released from damaged cells as an indicator of cytotoxicity.
-
Neutral Red Uptake Assay: Assesses cell viability based on the uptake of the neutral red dye into the lysosomes of living cells.
In Vitro Genotoxicity Assays: These tests are designed to detect compounds that can induce genetic damage.[6][7][8][9] A standard battery of tests often includes:
-
Ames Test (Bacterial Reverse Mutation Assay): A widely used method to assess point mutations.[6][7]
-
In Vitro Micronucleus Test: Detects both chromosome breakage and loss in mammalian cells.[7]
-
In Vitro Chromosomal Aberration Assay: Evaluates the potential of a substance to cause structural changes in chromosomes.[7]
-
Mouse Lymphoma Assay (MLA): Detects gene mutations and clastogenic activity in mammalian cells.[7]
Currently, there is no publicly available quantitative toxicological data (e.g., LC50, NOAEL) from in vitro or in vivo studies specifically for the identified Sofosbuvir degradation products. The focus has primarily been on their identification and in silico assessment.
Experimental Protocols
Detailed and validated experimental protocols are fundamental to ensuring the reliability and reproducibility of results in both forced degradation studies and toxicological assessments.
Forced Degradation of Sofosbuvir
The following is a representative protocol for conducting forced degradation studies on Sofosbuvir, based on methodologies described in the literature.[1][10]
-
Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux at 80°C for 10 hours. Neutralize the solution with a suitable base (e.g., ammonium bicarbonate) and lyophilize to obtain the crude degradation product.[1]
-
Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C for 24 hours. Neutralize the solution with an acid (e.g., HCl) and evaporate to dryness.[1]
-
Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide (H₂O₂) and heat at 80°C for two days. Evaporate the solution to obtain the solid residue.[1]
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[1]
-
Thermal Degradation: Keep the solid drug substance at an elevated temperature (e.g., 80°C) for a specified period.
The resulting samples from each stress condition are then analyzed by a validated stability-indicating HPLC method to separate the degradation products from the parent drug. The structure of the impurities is elucidated using techniques like LC-MS/MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
In Silico Toxicity Prediction Protocol
A general workflow for predicting the toxicity of drug impurities using software like DEREK and TOPKAT is as follows:
-
Structure Input: The 2D chemical structure of each degradation product is drawn or imported into the software.
-
Model Selection: Appropriate toxicological endpoint models (e.g., mutagenicity, carcinogenicity) are selected for prediction.
-
Prediction Execution: The software analyzes the chemical structure for toxicophores (substructures known to be associated with toxicity) and compares it to a knowledge base of existing toxicological data.
-
Result Interpretation: The output provides a qualitative (e.g., "positive," "negative," "equivocal") or quantitative prediction of toxicity, often with a level of confidence or probability. The reasoning behind the prediction, including the identified toxicophores, is typically provided.
Potential Signaling Pathways
While specific studies on the signaling pathways affected by Sofosbuvir degradation products are not available, the parent compound's mechanism of action as a nucleoside analog provides some insight into potential toxicological pathways. Nucleoside analogs can interfere with cellular processes by being incorporated into DNA or RNA, leading to the activation of DNA damage response pathways and ultimately, cell death (apoptosis).[11][12]
Potential signaling pathways that could be perturbed by nucleoside analog impurities include:
-
DNA Damage Checkpoint Pathways: Activation of kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) in response to DNA damage, leading to cell cycle arrest to allow for DNA repair.
-
Apoptotic Pathways: If DNA damage is irreparable, cells may undergo programmed cell death through the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways.
-
p53 Signaling Pathway: The tumor suppressor protein p53 can be activated by DNA damage and can induce cell cycle arrest, apoptosis, or senescence.
Further research is needed to investigate whether the specific degradation products of Sofosbuvir interact with these or other cellular signaling pathways.
Visualizations
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation and analysis of Sofosbuvir.
Logical Relationship for Toxicological Assessment
Caption: Decision-making workflow for toxicological assessment.
Conclusion
The toxicological profile of Sofosbuvir degradation products is a critical aspect of ensuring the safety and quality of this vital antiviral medication. While several degradation products have been identified and characterized, the publicly available toxicological data is primarily based on in silico predictions. This guide highlights the importance of a multi-faceted approach, combining computational modeling with in vitro assays, to thoroughly evaluate the potential risks associated with these impurities. Further research, particularly the generation of quantitative in vitro toxicity data and investigation into the specific signaling pathways affected by these degradation products, will provide a more complete understanding of their toxicological profiles and further ensure patient safety.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. inotiv.com [inotiv.com]
- 3. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. kosheeka.com [kosheeka.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dovepress.com [dovepress.com]
- 8. Genetic Toxicology • Genetic Toxicity Testing • Safety Assessment & Toxicology • Frontage Laboratories [frontagelab.com]
- 9. fda.gov [fda.gov]
- 10. archives.ijper.org [archives.ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Methodological & Application
Application Note: A Stability-Indicating UPLC Method for the Analysis of Sofosbuvir and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Sofosbuvir and its process-related and degradation impurities. The method is demonstrated to be simple, specific, precise, and accurate, making it suitable for routine quality control and stability studies of Sofosbuvir in bulk drug and pharmaceutical dosage forms. Forced degradation studies were conducted under various stress conditions as per International Council for Harmonisation (ICH) guidelines to demonstrate the method's stability-indicating capability.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. During synthesis and storage, impurities can arise, which may affect the efficacy and safety of the drug product. Therefore, a robust analytical method is crucial for the identification and quantification of these impurities. This application note provides a comprehensive protocol for a stability-indicating UPLC method developed and validated for the analysis of Sofosbuvir and its impurities.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A Waters UPLC system equipped with a quaternary gradient pump, autosampler, and a photodiode array (PDA) detector was used for this analysis.[1]
-
Column: Waters X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)[1]
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation. A representative gradient program is outlined in Table 1.
-
Column Temperature: 35°C[3]
-
Diluent: A mixture of water and acetonitrile (50:50 v/v) is commonly used.[1][3]
Table 1: Representative Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Sofosbuvir (e.g., 100 mg) and transfer it to a volumetric flask.
-
Add a portion of the diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] Stress testing exposes the drug substance to conditions more severe than accelerated stability testing.[9]
-
Acid Degradation: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[2] Neutralize the solution before analysis.
-
Base Degradation: Reflux a solution of Sofosbuvir in 0.1 N NaOH at 70°C for 10 hours.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for 7 days.[2]
-
Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[2]
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.[1]
Data Presentation
The developed UPLC method effectively separates Sofosbuvir from its degradation products. The results of the forced degradation studies are summarized in Table 2.
Table 2: Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl | 6 hours at 70°C | 23%[2] | DP I (m/z 488), DP II (m/z 393.3)[2][10] |
| Base Hydrolysis | 0.1 N NaOH | 10 hours at 70°C | 50%[2] | DP II (m/z 488)[2][10] |
| Oxidation | 3% H₂O₂ | 7 days at RT | Significant | DP III (m/z 393)[2][10] |
| Thermal | 50°C | 21 days | No degradation[2] | - |
| Photolytic | UV light (254 nm) | 24 hours | No degradation[1][2] | - |
Method Validation
The analytical method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Specificity: The method demonstrated good resolution between Sofosbuvir and its degradation products, indicating its stability-indicating nature.
-
Linearity: The method was found to be linear over a concentration range of 40-240 µg/mL with a correlation coefficient (r²) > 0.999.[7]
-
Accuracy: The accuracy of the method was confirmed by recovery studies, with recovery values typically between 98% and 102%.
-
Precision: The relative standard deviation (RSD) for replicate injections was less than 2%, demonstrating good precision.
-
LOD and LOQ: The limit of detection (LOD) and limit of quantitation (LOQ) for Sofosbuvir were determined to be 0.02 µg/mL and 0.06 µg/mL, respectively.[7]
Visualizations
Caption: Experimental workflow for the analytical method development and validation for Sofosbuvir impurities.
Caption: Logical relationship of Sofosbuvir degradation under different stress conditions.
Conclusion
The described UPLC method is rapid, sensitive, and robust for the quantitative analysis of Sofosbuvir and its impurities in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool for quality control and regulatory submissions. This application note provides a detailed protocol that can be readily implemented in a laboratory setting.
References
- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. jmpas.com [jmpas.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
- 7. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 10. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Note and Protocol: RP-HPLC Method for the Estimation of Sofosbuvir and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used as a cornerstone in the treatment of chronic Hepatitis C infection.[1][2] As with any active pharmaceutical ingredient (API), the purity of Sofosbuvir is critical to its safety and efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate the identification and control of impurities in drug substances.[3][4][5] Organic impurities can arise during synthesis, purification, and storage and may include starting materials, by-products, intermediates, and degradation products.[6][7] This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative estimation of Sofosbuvir and its related impurities, ensuring the quality and consistency of the drug substance. The method is designed to be simple, specific, precise, and accurate, making it suitable for routine quality control analysis.
Principle
This method utilizes RP-HPLC with UV detection to separate Sofosbuvir from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an acidic aqueous solution and an organic solvent. The principle of separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The concentration of each analyte is determined by comparing its peak area to that of a reference standard.
Materials and Reagents
-
Sofosbuvir Reference Standard (RS)
-
Sofosbuvir Impurity Reference Standards (e.g., Phosphoryl impurity, Methyl Ester impurity, Ethyl Ester impurity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade) or Potassium Dihydrogen Phosphate (KH2PO4) (AR Grade) and Orthophosphoric Acid (AR Grade)
-
Methanol (HPLC Grade)
-
0.45 µm Nylon or PVDF syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm or equivalent.[8]
-
Mobile Phase: A mixture of 0.1% Trifluoroacetic Acid in water and Acetonitrile in a 50:50 v/v ratio.[8][9] (Alternative: 0.03M KH2PO4 in water, pH adjusted to 2.5 with orthophosphoric acid, and Acetonitrile).[10]
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 10 µL.
-
Run Time: Sufficient to elute all impurities and the main analyte (e.g., 10 minutes).
Experimental Protocols
Preparation of Solutions
5.1.1. Diluent Preparation: Prepare a mixture of water and acetonitrile in a 50:50 v/v ratio.
5.1.2. Standard Stock Solution of Sofosbuvir: Accurately weigh and transfer about 40 mg of Sofosbuvir Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent to obtain a solution having a concentration of 400 µg/mL.
5.1.3. Standard Stock Solution of Impurities: Accurately weigh and transfer about 2.5 mg of each impurity Reference Standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent to obtain a solution having a concentration of 25 µg/mL for each impurity.
5.1.4. Standard Solution for Analysis: Pipette 5 mL of the Standard Stock Solution of Sofosbuvir and 5 mL of the Standard Stock Solution of Impurities into a 50 mL volumetric flask and dilute to the mark with the diluent.[9] This solution contains approximately 40 µg/mL of Sofosbuvir and 2.5 µg/mL of each impurity.
5.1.5. Sample Solution Preparation (from Bulk Drug): Accurately weigh and transfer about 40 mg of the Sofosbuvir sample into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to the mark with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 40 µg/mL.
5.1.6. Sample Solution Preparation (from Tablet Dosage Form): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it into a 200 mL volumetric flask. Add about 150 mL of diluent and sonicate for 30 minutes with intermittent shaking. Dilute to the mark with diluent and mix well. Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Pipette an appropriate volume of the filtered solution into a volumetric flask and dilute with the diluent to obtain a final concentration of approximately 15 µg/mL.[11]
Chromatographic Procedure
-
Equilibrate the HPLC system and the column with the mobile phase for at least 30 minutes at the specified flow rate.
-
Inject 10 µL of the blank (diluent) to ensure there are no interfering peaks.
-
Inject 10 µL of the Standard Solution for Analysis and record the chromatogram.
-
Inject 10 µL of the Sample Solution and record the chromatogram.
-
The retention times for Sofosbuvir and its impurities should be similar to those presented in the data table.
-
Identify the impurities in the sample chromatogram by comparing their retention times with those of the impurity standards.
-
Calculate the amount of each impurity in the sample using the external standard method.
Data Presentation
The following table summarizes the quantitative data for the RP-HPLC method for the estimation of Sofosbuvir and its impurities.
| Parameter | Sofosbuvir | Phosphoryl Impurity | Methyl Ester Impurity | Ethyl Ester Impurity |
| Retention Time (min) | ~3.674[8][9] | ~5.704[8][9] | ~36.31[12] | ~43.77[12] |
| Linearity Range (µg/mL) | 160 - 480[8][9] | 10 - 30[8][9] | 0.5 - 7.5[12] | 0.5 - 7.5[12] |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999[12] | >0.999[12] |
| LOD (µg/mL) | 0.04 (0.01%)[8][9] | 0.12 (0.03%)[8][9] | 0.1[12] | 0.1[12] |
| LOQ (µg/mL) | 0.125 (0.50%)[8][9] | 0.375 (1.50%)[8][9] | 0.5[12] | 0.5[12] |
Note: Retention times can vary depending on the specific column, system, and exact mobile phase composition. The data for Methyl and Ethyl Ester impurities are from a different method and are provided for informational purposes.
Method Validation
This RP-HPLC method should be validated according to ICH Q2(R1) guidelines. Validation parameters include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate specificity.[13][14][15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualization
Experimental Workflow
Caption: Experimental workflow for the RP-HPLC analysis of Sofosbuvir and its impurities.
Logical Relationship of Sofosbuvir and Its Impurities
Caption: Relationship between Sofosbuvir and its potential process-related and degradation impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. ikev.org [ikev.org]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. rjptonline.org [rjptonline.org]
- 14. archives.ijper.org [archives.ijper.org]
- 15. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Purity Determination of Sofosbuvir using 1H and 31P Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing one-dimensional proton (¹H) and phosphorus-31 (³¹P) Nuclear Magnetic Resonance (NMR) spectroscopy for the accurate quantitative analysis and purity determination of the antiviral drug Sofosbuvir.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. Ensuring the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for its safety and efficacy. Quantitative NMR (qNMR) has emerged as a powerful analytical technique for purity assessment due to its high precision, accuracy, and non-destructive nature. Both ¹H and ³¹P NMR offer unique advantages for the analysis of organophosphorus compounds like Sofosbuvir. While ¹H qNMR is a well-established method, the simplicity of the ³¹P NMR spectrum, with its characteristic single signal for Sofosbuvir, can offer a more straightforward and less ambiguous quantification, free from the complex signal overlaps often encountered in ¹H spectra.
Principle of Quantitative NMR (qNMR)
Quantitative NMR relies on the principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocols
-
Sofosbuvir sample
-
Deuterated solvents: Dimethyl sulfoxide-d₆ (DMSO-d₆) and Methanol-d₄ (CD₃OD)
-
Internal Standards:
-
For ¹H-qNMR: 1,4-Bis(trimethylsilyl)benzene-d₄ (1,4-BTMSB-d₄) or Sodium 4,4-dimethyl-4-silapentanesulfonate-d₆ (DSS-d₆)
-
For ³¹P-qNMR: Phosphonoacetic acid (PAA)
-
-
High-precision analytical balance
-
NMR tubes and spectrometer
-
Accurately weigh approximately 10 mg of the Sofosbuvir sample and 10 mg of the appropriate internal standard into a clean, dry vial.
-
Dissolve the mixture in 1 mL of the chosen deuterated solvent (DMSO-d₆ is recommended for ³¹P-qNMR to avoid deuterium exchange issues with the internal standard).[1][2][3][4]
-
Vortex the vial until the sample and standard are completely dissolved.
-
Transfer an appropriate volume of the solution into a clean NMR tube.
The following are general parameters. Instrument-specific optimization may be required.
¹H-qNMR Parameters:
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Program: Standard 90° pulse
-
Acquisition Time (at): ≥ 3 seconds
-
Relaxation Delay (d1): ≥ 5 x T₁ (T₁ of the least rapidly relaxing proton, typically 30-60 seconds for quantitative accuracy)
-
Number of Scans (ns): 8 or more for good signal-to-noise ratio
-
Spectral Width (sw): Appropriate for the chemical shift range of protons in the sample and standard.
³¹P-qNMR Parameters:
-
Spectrometer Frequency: 162 MHz (for a 400 MHz ¹H instrument) or higher
-
Pulse Program: Standard 90° pulse with proton decoupling
-
Acquisition Time (at): ≥ 1.5 seconds
-
Relaxation Delay (d1): ≥ 5 x T₁ (typically longer for ³¹P nuclei, e.g., 60-120 seconds)
-
Number of Scans (ns): 16 or more
-
Spectral Width (sw): Sufficient to cover the chemical shifts of Sofosbuvir and the internal standard.
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate the characteristic, well-resolved signals of both Sofosbuvir and the internal standard.
-
For ¹H-qNMR of Sofosbuvir, various proton signals can be used, but care must be taken to select signals free from overlap with impurities or the solvent.
-
For ³¹P-qNMR, the single phosphorus signal of Sofosbuvir provides a clear target for integration.
-
-
Calculate the purity of Sofosbuvir using the following equation:
Purity (%) = (Isample / Istd) x (Nstd / Nsample) x (Msample / Mstd) x (Wstd / Wsample) x Pstd
Where:
-
I = Integral value
-
N = Number of nuclei giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Data Presentation
The following tables summarize the quantitative results from a comparative study of ¹H and ³¹P-qNMR for Sofosbuvir purity determination in different solvents.[1][2][5]
Table 1: Purity of Sofosbuvir Determined by ¹H and ³¹P-qNMR in Methanol-d₄
| NMR Method | Internal Standard | Purity (%) ± SD |
| ¹H-qNMR | 1,4-BTMSB-d₄ | 99.07 ± 0.50 |
| ³¹P-qNMR | Phosphonoacetic acid | 100.63 ± 0.95 |
Table 2: Purity of Sofosbuvir Determined by ¹H and ³¹P-qNMR in DMSO-d₆
| NMR Method | Internal Standard | Purity (%) ± SD |
| ¹H-qNMR | DSS-d₆ | 99.44 ± 0.29 |
| ³¹P-qNMR | Phosphonoacetic acid | 99.10 ± 0.30 |
The results indicate that in the aprotic solvent DMSO-d₆, the purity values obtained by both ¹H and ³¹P-qNMR are in good agreement.[1][2][4] The discrepancy observed in methanol-d₄ is likely due to the deuterium exchange of the acidic protons of the phosphonoacetic acid internal standard, which can affect the accuracy of the integration.[1][2][5] Therefore, for ³¹P-qNMR of Sofosbuvir, DMSO-d₆ is the preferred solvent.[1][3][4]
Visualization of Experimental Workflows
Caption: ¹H-qNMR workflow for Sofosbuvir purity determination.
Caption: ³¹P-qNMR workflow for Sofosbuvir purity determination.
Identification of Impurities
NMR is also a powerful tool for the identification and structural elucidation of impurities. In forced degradation studies of Sofosbuvir, various degradation products have been identified under acidic, basic, and oxidative conditions.[6] The characterization of these impurities was achieved using a combination of NMR techniques (¹H, ¹³C, ³¹P, ¹⁹F) and high-resolution mass spectrometry (HRMS).[6] The ability to detect and characterize these potential impurities is crucial for ensuring the quality and stability of the drug product.
Conclusion
Both ¹H and ³¹P-qNMR are robust and reliable methods for determining the purity of Sofosbuvir. ³¹P-qNMR, in particular, offers a simplified approach due to the less complex spectrum, which can lead to more straightforward and rapid analysis. The choice of an aprotic solvent like DMSO-d₆ is critical for accurate quantification using ³¹P-qNMR when employing an internal standard with exchangeable protons. These NMR-based methods provide a valuable alternative to chromatographic techniques for the quality control of Sofosbuvir.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Application Note: Characterization of Sofosbuvir Impurities Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1][2][3] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note provides a detailed protocol for the identification and characterization of potential impurities and degradation products of Sofosbuvir using liquid chromatography coupled with mass spectrometry (LC-MS). The methodologies described are based on forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods as per the International Council for Harmonisation (ICH) guidelines.[1][2][4][5]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the Sofosbuvir sample under various stress conditions to generate potential impurities and degradation products.
1.1. Preparation of Sofosbuvir Stock Solution:
-
Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[4]
-
Add 50 mL of methanol and sonicate for 20 minutes to dissolve the sample completely.[4]
-
Dilute the solution to the mark with methanol to obtain a stock solution of 1000 µg/mL.[4]
-
For analysis, further dilute an aliquot of the stock solution with the mobile phase to a final concentration of 50 µg/mL.[4]
1.2. Stress Conditions:
-
Acid Hydrolysis: Reflux the Sofosbuvir solution in 0.1 N HCl at 70°C for 6 hours.[4] Alternatively, a study used 1 N HCl at 80°C for 10 hours.[5]
-
Alkaline Hydrolysis: Reflux the Sofosbuvir solution in 0.1 N NaOH at 70°C for 10 hours.[4] Another protocol suggests 0.5 N NaOH at 60°C for 24 hours.[5]
-
Oxidative Degradation: Expose the Sofosbuvir solution to 3% hydrogen peroxide (H₂O₂) at room temperature for 7 days.[4] Another study utilized 30% H₂O₂ at 80°C for two days.[5]
-
Thermal Degradation: Expose the solid drug or a solution of the drug to a temperature of 50°C for 21 days.[4]
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours or for a period of 21 days.[4][5]
1.3. Sample Preparation after Degradation:
-
After the specified stress period, cool the solutions to room temperature.
-
Neutralize the acidic and alkaline solutions with an appropriate base (e.g., NaOH) or acid (e.g., HCl), respectively.[5]
-
Dilute the neutralized and other stressed samples with the mobile phase to a final concentration of approximately 50 µg/mL before injection into the LC-MS system.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
2.1. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column is commonly used. Examples include Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][2][3]
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water with 0.1% formic acid is often employed. A common mobile phase composition is Methanol:Water (70:30, v/v).[1][2][3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[4]
-
Detection Wavelength: The UV detector is typically set at 261 nm for Sofosbuvir.[4]
2.2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) such as a triple quadrupole or a high-resolution mass spectrometer (HRMS) like an Orbitrap is used for accurate mass measurements.[5][7]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used.[4][6]
-
Scan Mode: The analysis is performed in full scan mode to detect all possible ions. Product ion scans (tandem MS) are then performed on the detected impurity peaks to obtain fragmentation patterns for structural elucidation.
-
MRM Mode: For quantitative analysis of known impurities, multiple reaction monitoring (MRM) mode can be used for its high sensitivity and selectivity.[8]
Data Presentation
The following tables summarize the quantitative data for Sofosbuvir and its known degradation products observed under different stress conditions.
Table 1: Mass Spectrometric Data of Sofosbuvir and its Degradation Products
| Compound | Stress Condition(s) | Retention Time (Rt) (min) | [M+H]⁺ (m/z) | Proposed Molecular Formula |
| Sofosbuvir | - | - | 530.1 | C₂₂H₂₉FN₃O₉P |
| DP I (Acid Hydrolysis) | Acidic | 4.2 | 488 | Not Specified |
| DP II (Alkaline Hydrolysis) | Alkaline | 3.6 | 393.3 | Not Specified |
| DP III (Oxidative Degradation) | Oxidative | 3.2 | 393 | Not Specified |
| Acid Degradation Product | Acidic | - | 417.0843 | C₁₆H₁₉FN₂O₈P |
| Base Degradation Product A | Basic | - | 453.13 | C₁₆H₂₅FN₃O₉P |
| Base Degradation Product B | Basic | - | 412.0900 | C₁₃H₁₉FN₃O₉P |
| Oxidative Degradation Product | Oxidative | - | 528.1525 | C₂₂H₂₈FN₃O₉P |
DP: Degradation Product. Data compiled from multiple sources.[4][5]
Table 2: Summary of Forced Degradation Results for Sofosbuvir
| Stress Condition | Reagents and Conditions | Degradation Observed |
| Acid Hydrolysis | 0.1N HCl, 70°C, 6 hrs | ~23% degradation.[4] |
| Alkaline Hydrolysis | 0.1N NaOH, 70°C, 10 hrs | ~50% degradation.[4] |
| Oxidative Degradation | 3% H₂O₂, RT, 7 days | ~19% degradation.[4] |
| Thermal Degradation | 50°C, 21 days | No significant degradation.[4] |
| Photolytic Degradation | UV light, 21 days | No significant degradation.[4] |
| Neutral Hydrolysis | - | Stable.[1][2][3] |
Visualizations
The following diagrams illustrate the experimental workflow for the characterization of Sofosbuvir impurities and a simplified representation of the degradation process.
Caption: Experimental workflow for Sofosbuvir impurity profiling.
Caption: Simplified Sofosbuvir degradation pathways.
Conclusion
The described methodologies provide a robust framework for the identification and characterization of Sofosbuvir impurities using LC-MS. Forced degradation studies are crucial for understanding the stability of the drug substance and for the development of validated, stability-indicating analytical methods. The use of high-resolution mass spectrometry further aids in the accurate identification and structural elucidation of unknown impurities, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. jyoungpharm.org [jyoungpharm.org]
Application Notes and Protocols for the Use of Sofosbuvir Impurity N as a Reference Standard
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. As with any pharmaceutical active ingredient, the purity of Sofosbuvir is critical to its safety and efficacy. During the synthesis of Sofosbuvir, various impurities can be formed, including diastereomers. Sofosbuvir Impurity N is a known diastereoisomer of Sofosbuvir.[][2][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Sofosbuvir drug substance and drug product.
Reference standards are essential for the accurate identification, quantification, and control of impurities in pharmaceuticals.[4] The use of a well-characterized reference standard for this compound allows for the validation of analytical methods and ensures that the levels of this impurity in the final product are within acceptable limits.
Chemical and Physical Properties of Sofosbuvir and this compound
| Property | Sofosbuvir | This compound |
| Chemical Name | N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]- L-Alanine 1-methylethyl ester[4] | Diastereoisomer of Sofosbuvir[][2] |
| CAS Number | 1190307-88-0[5] | 1394157-34-6[] |
| Molecular Formula | C22H29FN3O9P[4][5] | C20H25FN3O9P[][3] |
| Molecular Weight | ~529.5 g/mol [4][5] | 501.40 g/mol [][3] |
Experimental Protocols
The following protocols describe the use of this compound as a reference standard for the analysis of Sofosbuvir by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Identification and Quantification of this compound by RP-HPLC
This protocol outlines a reverse-phase HPLC method for the separation and quantification of Sofosbuvir and its impurities, including Impurity N.
1. Materials and Reagents:
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm or equivalent[6] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient elution may be required for optimal separation. A common starting point is a 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[6] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm[6] |
| Injection Volume | 10 µL |
3. Standard Solution Preparation:
-
Sofosbuvir Standard Stock Solution (400 µg/mL): Accurately weigh and dissolve 40 mg of Sofosbuvir Reference Standard in 100 mL of diluent (e.g., water:acetonitrile 50:50).[6]
-
This compound Standard Stock Solution (25 µg/mL): Accurately weigh and dissolve 2.5 mg of this compound Reference Standard in 100 mL of diluent.
-
Working Standard Solution: Prepare appropriate dilutions of the stock solutions to construct a calibration curve. For routine analysis, a single-point standard at the specification limit of the impurity can be used.
4. Sample Preparation:
-
Accurately weigh and dissolve the Sofosbuvir drug substance or a powdered tablet equivalent in the diluent to obtain a final concentration of approximately 400 µg/mL of Sofosbuvir.
5. System Suitability:
-
Inject the Sofosbuvir and this compound standard solution. The resolution between the Sofosbuvir peak and the Impurity N peak should be greater than 1.5. The tailing factor for the Sofosbuvir peak should be less than 2.0.
6. Analysis and Calculation:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks of Sofosbuvir and Impurity N in the sample chromatogram by comparing the retention times with those of the standards.
-
The amount of Impurity N in the sample can be calculated using the following formula, assuming the response factor is 1.0 unless otherwise determined:
% Impurity N = (Area_Impurity_N / Area_Sofosbuvir_Standard) * (Conc_Sofosbuvir_Standard / Conc_Sample) * 100
For more accurate quantification, a Relative Response Factor (RRF) should be determined.[7]
Workflow for RP-HPLC Analysis:
Caption: Workflow for the analysis of this compound by RP-HPLC.
Protocol 2: Characterization of this compound by LC-MS
This protocol is for the identification and structural confirmation of this compound using Liquid Chromatography-Mass Spectrometry.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of formic acid (LC-MS grade) for mobile phase preparation.
2. LC-MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column suitable for LC-MS analysis |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileA gradient elution is typically used. |
| Flow Rate | 0.2 - 0.5 mL/min |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full scan for identification, Multiple Reaction Monitoring (MRM) for quantification |
3. Sample Preparation:
-
Prepare dilute solutions of the Sofosbuvir drug substance and the this compound reference standard in the mobile phase.
4. Analysis:
-
Inject the samples into the LC-MS system.
-
Acquire full scan mass spectra to determine the molecular weight of the impurity.
-
Perform fragmentation (MS/MS) analysis to confirm the structure of the impurity by comparing its fragmentation pattern to that of the Sofosbuvir reference standard. As a diastereomer, Impurity N is expected to have the same mass-to-charge ratio as Sofosbuvir but a different retention time.
Logical Workflow for Impurity Identification:
Caption: Logical workflow for the identification of a diastereomeric impurity like this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Sofosbuvir and its impurities.
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Sofosbuvir | Process-Related Impurity* |
| Retention Time (min) | 3.674[6] | 5.704[6] |
| Linearity Range (µg/mL) | 160 - 480[6] | 10 - 30[6] |
| LOD (%) | 0.01[6] | 0.03[6] |
| LOQ (%) | 0.50[6] | 1.50[6] |
*Note: Data for a general "process-related impurity" is provided as specific data for Impurity N was not available in the searched literature. The validation parameters for Impurity N would need to be determined experimentally.
Table 2: LC-MS/MS Parameters for Sofosbuvir
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sofosbuvir | 530.098 | 243.02 |
*Note: As a diastereomer, this compound would be expected to have the same precursor and product ions as Sofosbuvir, but would be separated by its retention time.
Conclusion
The use of this compound as a reference standard is crucial for the accurate assessment of the purity of Sofosbuvir. The protocols provided herein offer a framework for the identification and quantification of this impurity using standard analytical techniques. It is essential for each laboratory to validate these methods for their specific instrumentation and intended use to ensure compliance with regulatory requirements. Further characterization, including the determination of the Relative Response Factor for this compound, is recommended for the most accurate quantification.
References
- 2. cenmed.com [cenmed.com]
- 3. labshake.com [labshake.com]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. d-nb.info [d-nb.info]
- 7. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for Forced Degradation Studies of Sofosbuvir in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for conducting forced degradation studies of Sofosbuvir, a direct-acting antiviral agent, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines. These studies are crucial for identifying potential degradation products, understanding the drug's intrinsic stability, and developing stability-indicating analytical methods.[1][2][3]
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation.[3] The primary objectives of these studies are:
-
To elucidate the degradation pathways of the drug substance.[3]
-
To identify the likely degradation products.[3]
-
To establish the intrinsic stability of the molecule.[3]
-
To develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.[1][2]
According to ICH Q1A(R2) guidelines, forced degradation studies should typically evaluate the effects of hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[2] A target degradation of 5-20% is generally considered optimal to ensure that the degradation products are readily detectable without being overly complex.[2][4]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies of Sofosbuvir.
Caption: Workflow for Sofosbuvir Forced Degradation Studies.
Summary of Forced Degradation Conditions and Results for Sofosbuvir
The following table summarizes the typical stress conditions applied to Sofosbuvir and the observed degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Degradation Products (DPs) Identified (m/z) |
| Acid Hydrolysis | 0.1N HCl | 70°C | 6 hours | ~23% | DP I (m/z 488) |
| 1N HCl | 80°C | 10 hours | ~8.66% | m/z 416.08 | |
| Base Hydrolysis | 0.1N NaOH | 70°C | 10 hours | ~50% | DP II (m/z 393.3) |
| 0.5N NaOH | 60°C | 24 hours | ~45.97% | m/z 453.13, m/z 411.08 | |
| Oxidative | 3% H₂O₂ | Room Temp | 7 days | ~19.02% | DP III (m/z 393) |
| 30% H₂O₂ | 80°C | 2 days | ~0.79% | m/z 527.15 | |
| Thermal | Heat | 50°C | 21 days | No degradation | - |
| Photolytic | UV/Sunlight | Room Temp | 21 days | No degradation | - |
Note: The percentage of degradation and the identified degradation products may vary depending on the specific experimental conditions and analytical methods used.[5][6]
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent, such as methanol.[5]
-
Working Solution (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.[5]
Forced Degradation Procedures
-
Transfer a known amount of Sofosbuvir stock solution into a suitable flask.
-
Add an equal volume of 0.1N HCl.[5]
-
Reflux the solution at 70°C for 6 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1N NaOH.
-
Dilute the neutralized solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.[5]
-
Transfer a known amount of Sofosbuvir stock solution into a suitable flask.
-
Add an equal volume of 0.1N NaOH.[5]
-
Reflux the solution at 70°C for 10 hours.[5]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1N HCl.
-
Dilute the neutralized solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.[5]
-
Transfer a known amount of Sofosbuvir stock solution into a suitable flask.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).[5]
-
Keep the solution at room temperature for 7 days.[5]
-
Dilute the solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL before analysis.
-
Place the solid Sofosbuvir drug substance in a thermostatically controlled oven at 50°C for 21 days.[5]
-
After the exposure period, prepare a solution of the stressed sample in the mobile phase at a concentration of 50 µg/mL for analysis.
-
Expose the solid Sofosbuvir drug substance to sunlight or a UV lamp for 21 days.[5]
-
After the exposure period, prepare a solution of the stressed sample in the mobile phase at a concentration of 50 µg/mL for analysis.
Analytical Methodology
A stability-indicating HPLC method is essential for separating Sofosbuvir from its degradation products.
Suggested HPLC Method
-
Column: Sunfire™ C18 (150mm × 4.6mm, 5µm) or equivalent.[1]
-
Mobile Phase: A gradient elution using a mixture of 10mM ammonium acetate (pH 5.0) buffer and acetonitrile is often effective.[1] An isocratic system with Methanol: Water containing 0.1% formic acid (50:50 v/v) has also been used.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.[5]
LC-MS/MS for Degradation Product Identification
To identify and characterize the degradation products, a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system is employed. A Quadrupole-Time of Flight (QTOF) mass analyzer equipped with an electrospray ionization (ESI) source is commonly used for accurate mass measurements and fragmentation analysis.[1]
Sofosbuvir Degradation Pathways
The following diagram illustrates the known degradation pathways of Sofosbuvir under various stress conditions.
Caption: Degradation Pathways of Sofosbuvir.
Conclusion
The forced degradation studies outlined in this document provide a comprehensive framework for assessing the stability of Sofosbuvir as per ICH guidelines. By systematically applying various stress conditions and utilizing appropriate analytical techniques, researchers can gain valuable insights into the degradation profile of the drug. This information is instrumental in the development of robust formulations and the establishment of reliable, stability-indicating analytical methods, ultimately ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Stability-Indicating HPLC Method for the Analysis of Sofosbuvir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used as a cornerstone in the treatment of chronic Hepatitis C infection.[1] Ensuring the stability of Sofosbuvir in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is essential to separate the intact drug from its potential degradation products, which may form during manufacturing, storage, or administration. This document provides detailed application notes and protocols for a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Sofosbuvir.
Principle
The described RP-HPLC method separates Sofosbuvir from its degradation products based on their differential partitioning between a nonpolar stationary phase (C18 column) and a polar mobile phase. The separation is achieved by optimizing the mobile phase composition, flow rate, and other chromatographic parameters. Detection is typically performed using a UV detector at a wavelength where Sofosbuvir exhibits maximum absorbance, ensuring high sensitivity. The method's stability-indicating nature is established through forced degradation studies, where the drug is subjected to various stress conditions to generate potential degradation products and demonstrate the method's ability to resolve them from the parent drug.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following table summarizes the recommended chromatographic conditions, compiled from various validated methods.[2][3][4][5]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Eclipse® XDB-C18, 4.6 x 250 mm, 5 µm[2] or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (OPA) in water (v/v) |
| Mobile Phase Ratio | 30:70[5] to 66:34[3] (Isocratic elution) |
| Flow Rate | 1.0 mL/minute[2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 260 nm[2][6] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation (e.g., 30:70 Acetonitrile:0.1% OPA):
-
Prepare 0.1% OPA by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC-grade water.
-
Mix 300 mL of HPLC-grade acetonitrile with 700 mL of 0.1% OPA.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Standard Stock Solution of Sofosbuvir (1000 µg/mL):
-
Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 40-240 µg/mL).[2]
-
-
Sample Preparation (from Tablet Formulation):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a quantity of powder equivalent to a single dose of Sofosbuvir into a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.[7]
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method Validation Protocol
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject the standard solution five times. | %RSD of peak area < 2.0; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Inject blank, placebo, standard, and sample solutions. | No interference from blank or placebo at the retention time of Sofosbuvir. |
| Linearity | Analyze a series of at least five concentrations across the working range. | Correlation coefficient (R²) ≥ 0.999.[3] |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of Sofosbuvir standard into the placebo at three concentration levels (e.g., 50%, 100%, 150%).[3] | Mean recovery should be within 98-102%.[8] |
| Precision (Repeatability & Intermediate Precision) | Analyze six replicate samples of the same concentration on the same day (repeatability) and on different days by different analysts (intermediate precision). | %RSD < 2.0.[3] |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The method should be sensitive enough for the intended purpose. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%).[4] | System suitability parameters should remain within acceptable limits. |
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[9]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[7] Neutralize the solution before injection. |
| Base Hydrolysis | Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[7] Neutralize the solution before injection. |
| Oxidative Degradation | Treat the drug solution with 3% H₂O₂ at room temperature for 7 days.[7] |
| Thermal Degradation | Expose the solid drug to a temperature of 50°C for 21 days.[7] |
| Photolytic Degradation | Expose the solid drug to sunlight for 21 days.[7] |
Data Presentation
Summary of HPLC Method Validation Data
| Parameter | Result |
| Retention Time (min) | ~2.37 - 3.67[5][10] |
| Linearity Range (µg/mL) | 40 - 240[2] |
| Correlation Coefficient (R²) | > 0.999[3] |
| Accuracy (% Recovery) | 96.51 - 109.6[2] |
| Precision (%RSD) | < 2.0[3] |
| LOD (µg/mL) | 0.02[2] |
| LOQ (µg/mL) | 0.06[2] |
Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products (DPs) Identified |
| Acid Hydrolysis (0.1 N HCl) | 23 - 26%[7][11] | DP I (m/z 488)[7][12] |
| Base Hydrolysis (0.1 N NaOH) | 45.97 - 50%[6][7] | DP II (m/z 393.3)[7][12] |
| Oxidative (3% H₂O₂) | 0.79 - 19.02%[6][7] | DP III (m/z 393)[7][12] |
| Thermal Degradation | No significant degradation observed[6][7] | - |
| Photolytic Degradation | No significant degradation observed[6][7] | - |
Visualizations
Caption: Experimental workflow for HPLC analysis of Sofosbuvir.
Caption: Workflow for forced degradation studies of Sofosbuvir.
Conclusion
The presented stability-indicating RP-HPLC method is simple, accurate, precise, and robust for the determination of Sofosbuvir in bulk and pharmaceutical dosage forms. The method effectively separates the parent drug from its degradation products formed under various stress conditions, confirming its stability-indicating nature. This protocol can be readily implemented in quality control laboratories for routine analysis and stability testing of Sofosbuvir.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 3. jptcp.com [jptcp.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Sofosbu-vir Impurity Profiling
Welcome to the technical support center for Sofosbuvir impurity profiling. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for the analytical challenges encountered during the impurity profiling of Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Sofosbuvir?
A1: Impurities in Sofosbuvir can be broadly categorized into two groups:
-
Process-Related Impurities: These impurities originate from the manufacturing process and may include residual solvents (e.g., methanol, ethanol, dichloromethane), unreacted starting materials, and residues of catalysts (e.g., palladium, platinum).[1]
-
Degradation Products: These arise from the degradation of the Sofosbuvir molecule under various stress conditions. Common degradation pathways include hydrolysis (under acidic or basic conditions) and oxidation.[1][2][3][4] Sofosbuvir is generally found to be stable under thermal, photolytic, and neutral hydrolysis conditions.[2][3][4][5][6]
Q2: My HPLC chromatogram shows poor resolution between Sofosbuvir and its impurities. What can I do?
A2: Poor resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions. Here are some troubleshooting steps:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution program, where the solvent composition changes over time, can often improve the separation of complex mixtures.[3][4]
-
Column Chemistry: Ensure you are using a suitable stationary phase. C18 columns are commonly used for Sofosbuvir analysis.[2][5][6][7][8] Consider trying a different C18 column from another manufacturer or a column with a different particle size or surface chemistry.
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with slight adjustments to the pH to improve resolution. Using a buffer like 0.1% formic acid can help achieve good peak shape.[3][4]
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence resolution. A lower flow rate generally provides better separation but increases analysis time.
Q3: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify them?
A3: The appearance of new peaks in a stability study suggests the formation of degradation products. A systematic approach is required for their identification and characterization:
-
Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[3][9] This will help to intentionally generate the degradation products and compare their retention times with the unknown peaks in your stability sample.
-
LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying unknown impurities. It provides information about the molecular weight of the impurity and its fragmentation pattern, which can be used to deduce its structure.[2][4][5][6]
-
High-Resolution Mass Spectrometry (HRMS): For unambiguous identification, HRMS can provide the exact mass of the impurity, allowing for the determination of its elemental composition.[3]
-
NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, 31P, and 19F NMR) can provide detailed structural information for complete characterization.[3][10][11]
Q4: How can I quantify the impurities in my Sofosbuvir sample?
A4: Quantitative analysis of impurities is typically performed using a validated stability-indicating HPLC method with UV detection. The concentration of an impurity is usually determined relative to the main Sofosbuvir peak using the principle of relative response factor (RRF). If the impurity standard is available, a calibration curve can be generated for more accurate quantification. The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][12]
Troubleshooting Guides
HPLC Method Development for Impurity Profiling
| Problem | Possible Cause | Troubleshooting Action |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH; Column overload; Secondary interactions with the stationary phase. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Use a mobile phase additive (e.g., triethylamine) to block active sites on the stationary phase. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Unstable column temperature; Column degradation. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. Flush the column with an appropriate solvent after each run and consider replacing the column if performance degrades. |
| Ghost Peaks | Contamination in the mobile phase, injector, or detector; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a thorough needle wash program. Inject a blank solvent to check for carryover. |
| Low Sensitivity | Low detector response for the impurity; Inappropriate detection wavelength. | Use a more sensitive detector (e.g., MS instead of UV). Optimize the detection wavelength to the absorbance maximum of the impurity if known. Increase the sample concentration if possible without overloading the column. |
Identification of Unknown Impurities
| Challenge | Recommended Approach | Key Considerations |
| Co-eluting Peaks | Modify HPLC method (gradient, mobile phase, column); Use a 2D-LC system. | The goal is to achieve baseline separation to obtain a clean mass spectrum for each impurity. |
| Isomeric Impurities | Use high-resolution HPLC or UPLC; Employ MS/MS fragmentation pattern analysis; If possible, use NMR for structural elucidation. | Isomers have the same molecular weight, so separation is key. Different fragmentation patterns in MS/MS can help distinguish them. |
| Trace Level Impurities | Use a more sensitive detector (e.g., HRMS); Employ sample concentration techniques. | Ensure the analytical method has a sufficiently low limit of detection (LOD) and limit of quantitation (LOQ). |
Data Presentation
Summary of Forced Degradation Studies of Sofosbuvir
| Stress Condition | Reagents and Conditions | Degradation Observed | Identified Degradation Products (m/z) | Reference |
| Acid Hydrolysis | 0.1N HCl, 70°C, 6 hrs | 23% | DP I (m/z 488) | [4] |
| 1N HCl, 80°C, 10 hrs reflux | 8.66% | MW 416.08 | [3] | |
| Base Hydrolysis | 0.1N NaOH, 70°C, 10 hrs | 50% | DP II (m/z 393.3) | [4] |
| 0.5N NaOH, 60°C, 24 hrs | 45.97% | Impurity-A (MW 453.13), Impurity-B (MW 411.08) | [3] | |
| Oxidative Degradation | 3% H₂O₂, 7 days | 19.02% | DP III (m/z 393) | [4] |
| 30% H₂O₂, 80°C, 2 days | 0.79% | MW 527.15 | [3] | |
| Thermal Degradation | 50°C, 21 days | No degradation | - | [4] |
| Photolytic Degradation | Sunlight, 21 days | No degradation | - | [4] |
| 254 nm, 24 hrs | No degradation | - | [3] | |
| Neutral Hydrolysis | Refluxing in water | Stable | - | [2][5][6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific stability characteristics of Sofosbuvir.
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., a mixture of methanol and water).
-
Acid Hydrolysis: Treat the stock solution with 0.1N HCl and reflux at 70°C for 6 hours. Neutralize the solution before analysis.[4]
-
Base Hydrolysis: Treat the stock solution with 0.1N NaOH and reflux at 70°C for 10 hours. Neutralize the solution before analysis.[4]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep it at room temperature for 7 days.[4]
-
Thermal Degradation: Keep the solid drug substance in an oven at 50°C for 21 days.[4]
-
Photolytic Degradation: Expose the solid drug substance to sunlight for 21 days.[4]
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method and compare them with an unstressed control sample.
RP-HPLC Method for Impurity Profiling
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[2][5][6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is methanol:water (70:30, v/v).[2][4][5][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
LC-MS/MS for Impurity Identification
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for Sofosbuvir and its expected impurities.
-
Data Acquisition: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of the parent ions of interest.
Visualizations
Caption: Experimental workflow for Sofosbuvir impurity profiling.
References
- 1. veeprho.com [veeprho.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pnrjournal.com [pnrjournal.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
strategies to minimize the formation of Sofosbuvir impurity N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Sofosbuvir impurity N during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Methoxy Sofosbuvir Impurity, is a diastereoisomer of Sofosbuvir.[1][] It is a process-related impurity that can form during the synthesis of Sofosbuvir and has the chemical formula C20H25FN3O9P and a molecular weight of 501.4 g/mol .[3] Its CAS number is 1394157-34-6.[3] Being an impurity, its presence needs to be monitored and controlled to ensure the quality, safety, and efficacy of the Sofosbuvir active pharmaceutical ingredient (API).[4]
Q2: How is this compound formed?
The precise, documented formation pathway of this compound is not extensively detailed in publicly available literature. However, based on its nature as a diastereoisomer and a process-related impurity, its formation is likely linked to the stereochemistry of the starting materials or intermediates, or to epimerization at one of the chiral centers during the synthesis of Sofosbuvir. Forced degradation studies of Sofosbuvir have shown that the drug substance is susceptible to degradation under acidic, basic, and oxidative conditions, which could potentially contribute to the formation of various impurities.[5][6][7]
Q3: Why is it important to control the level of this compound?
The presence of impurities, including diastereoisomers like impurity N, can potentially impact the safety and efficacy of the final drug product.[4][8] Regulatory agencies such as the ICH provide guidelines for the identification, qualification, and control of impurities in new drug substances. Therefore, it is crucial to minimize the formation of this compound to meet regulatory requirements and ensure patient safety.
Troubleshooting Guide: Minimizing the Formation of this compound
This guide provides strategies to troubleshoot and minimize the formation of this compound during the synthesis and handling of Sofosbuvir.
Issue: Detection of this compound Above Acceptable Limits
Possible Cause 1: Suboptimal Stereochemical Control During Synthesis
As a diastereoisomer, the primary root cause of impurity N formation is likely related to the stereochemical control during the manufacturing process.
Troubleshooting Strategies:
-
Chiral Purity of Starting Materials: Ensure the use of starting materials and chiral reagents with high enantiomeric or diastereomeric purity.
-
Reaction Conditions: Optimize reaction conditions (temperature, solvent, catalyst, reaction time) of stereoselective steps to favor the formation of the desired Sofosbuvir diastereomer.
-
Purification Methods: Develop and optimize crystallization or chromatographic purification steps to effectively remove this compound from the final product.
Possible Cause 2: Degradation of Sofosbuvir
Forced degradation studies indicate that Sofosbuvir is susceptible to degradation under various conditions, which may lead to the formation of impurities. While not explicitly stated to form impurity N, these conditions should be controlled.
Troubleshooting Strategies:
-
pH Control: Sofosbuvir shows significant degradation under both acidic and alkaline conditions.[5][6] Maintaining a neutral pH during processing and in the final formulation can help minimize degradation.
-
Avoidance of Oxidizing Agents: Degradation has been observed in the presence of oxidizing agents like hydrogen peroxide.[5][6] Avoid contact with strong oxidizing agents during manufacturing and storage.
-
Temperature and Light Control: Although Sofosbuvir appears relatively stable to thermal and photolytic stress in some studies, it is good practice to store it at controlled room temperature and protect it from light to prevent any potential degradation.[5]
Data Presentation
Table 1: Summary of Forced Degradation Studies on Sofosbuvir
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Key Degradation Products (if specified) | Reference |
| Acidic Hydrolysis | 1N HCl | 10 hours (reflux at 80°C) | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | [6] |
| Basic Hydrolysis | 0.5N NaOH | 24 hours (at 60°C) | 45.97% | Impurity A (m/z 453.13), Impurity B (m/z 411.08) | [6] |
| Oxidative | 30% H2O2 | 2 days (at 80°C) | 0.79% | Impurity with m/z 527.15 | [6] |
| Acidic Hydrolysis | 0.1N HCl | 6 hours | 23% | DP I (m/z 488) | [5] |
| Basic Hydrolysis | 0.1N NaOH | 10 hours | 50% | DP II (m/z 393.3) | [5] |
| Oxidative | 3% H2O2 | 7 days | 19.02% | DP III (m/z 393) | [5] |
| Thermal | 50°C | 21 days | No degradation | - | [5] |
| Photolytic | Sunlight | 21 days | No degradation | - | [5] |
Note: "DP" refers to Degradation Product as designated in the cited study. The direct correlation of these DPs to Impurity N is not established in the literature.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of Sofosbuvir
This protocol outlines a general methodology for conducting forced degradation studies on Sofosbuvir, based on common practices found in the literature.[5][6]
-
Preparation of Stock Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To a portion of the stock solution, add an equal volume of 1N HCl. Reflux the solution at 80°C for a specified period (e.g., 10 hours). After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH).
-
Basic Degradation: To a portion of the stock solution, add an equal volume of 0.5N NaOH. Keep the solution at 60°C for a specified period (e.g., 24 hours). After cooling, neutralize the solution with a suitable acid (e.g., 0.5N HCl).
-
Oxidative Degradation: To a portion of the stock solution, add an equal volume of 30% H2O2. Keep the solution at 80°C for a specified period (e.g., 48 hours).
-
Thermal Degradation: Keep a sample of the solid drug substance in a hot air oven at a specified temperature (e.g., 50°C) for an extended period (e.g., 21 days).
-
Photolytic Degradation: Expose a sample of the solid drug substance to sunlight or a UV lamp (e.g., 254 nm) for an extended period (e.g., 24 hours).
-
Sample Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC Method for Sofosbuvir and its Impurities
The following is a representative HPLC method for the analysis of Sofosbuvir and its degradation products.[5][9]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: UV detection at a wavelength of approximately 260 nm.[10]
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Logical workflow for minimizing this compound formation.
Caption: Experimental workflow for forced degradation studies of Sofosbuvir.
References
- 1. This compound - Protheragen [protheragen.ai]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimization of Mobile Phase for Sofosbuvir Impurity Separation
Welcome to the technical support center for the optimization of mobile phase for Sofosbuvir impurity separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common starting point for mobile phase composition in Sofosbuvir impurity analysis?
A common starting point for the separation of Sofosbuvir and its impurities is a reversed-phase HPLC method using a C18 column. A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For instance, a mobile phase composed of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 v/v ratio has been successfully used in an isocratic elution mode.[1][2] Another approach involves a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.
Q2: How can I improve the resolution between Sofosbuvir and its closely eluting impurities?
Improving resolution can be achieved by several strategies:
-
Mobile Phase Composition Adjustment: Modifying the ratio of the organic modifier to the aqueous phase can significantly impact selectivity. A systematic evaluation of different ratios is recommended. For instance, in one study, a mobile phase of 0.1% ortho-phosphoric acid buffer and acetonitrile (40:60 v/v) provided satisfactory separation.[3]
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can effectively separate complex mixtures of impurities. A gradient program starting with a lower concentration of the organic modifier and gradually increasing it can help in resolving closely eluting peaks.
-
pH Adjustment: The pH of the aqueous phase can alter the ionization state of Sofosbuvir and its impurities, thereby affecting their retention and selectivity. Experimenting with different pH values of the buffer (e.g., adjusting the pH of a triethylamine buffer to 2.5) can lead to better separation.
-
Choice of Organic Modifier: While acetonitrile is commonly used, other organic modifiers like methanol or a combination of solvents (e.g., acetonitrile, methanol, and isopropyl alcohol) can be explored to alter selectivity.[4]
Q3: What are the typical impurities of Sofosbuvir I should be looking for?
Sofosbuvir can degrade under various stress conditions, leading to the formation of several impurities. Forced degradation studies have shown that Sofosbuvir is susceptible to degradation in acidic, basic, and oxidative conditions.[5][6] Common impurities can include process-related impurities and degradation products. One identified process-related impurity is a phosphoryl impurity.[1][2] Degradation products can result from hydrolysis of the ester or phosphoramidate groups.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH - Column overload - Secondary interactions with the stationary phase - Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the sample concentration or injection volume. - Add a competing base (e.g., triethylamine) to the mobile phase to mask active silanol groups on the column. - Use a new or different type of column (e.g., with end-capping). |
| Inadequate Resolution Between Impurity Peaks | - Suboptimal mobile phase composition - Isocratic elution for a complex mixture - Inappropriate column chemistry | - Optimize the mobile phase ratio (aqueous:organic). - Implement a gradient elution program. - Try a different stationary phase (e.g., C8, Phenyl) to alter selectivity.[5] |
| Shifting Retention Times | - Inconsistent mobile phase preparation - Fluctuations in column temperature - Column equilibration issues | - Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each run. |
| Ghost Peaks | - Contaminated mobile phase or diluent - Carryover from previous injections - Impurities in the sample matrix | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Analyze a blank injection to identify the source of the ghost peaks. |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Sofosbuvir and a Process-Related Impurity[1][2]
This protocol describes a simple isocratic method for the estimation of Sofosbuvir and its phosphoryl impurity.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Diluent: Water:Acetonitrile (50:50 v/v).
Protocol 2: Gradient RP-HPLC Method for Forced Degradation Studies of Sofosbuvir[5]
This protocol is suitable for separating Sofosbuvir from its degradation products generated under stress conditions.
-
Chromatographic System: UPLC or HPLC system with a UV detector.
-
Column: X-Bridge BEH C18, 4.6 x 100 mm, 2.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 0.8 10 1.5 35 6.5 90 8 90 8.1 10 | 10 | 10 |
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2.5 µL.
-
Column Temperature: 35°C.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions for Sofosbuvir Impurity Analysis
| Parameter | Method 1 (Isocratic)[1][2] | Method 2 (Gradient)[5] | Method 3 (Isocratic)[3] |
| Column | Agilent Eclipse XDB-C18 (4.6x250mm, 5µm) | X-Bridge BEH C18 (4.6x100mm, 2.5µm) | Discovery C18 (4.6x150mm, 5µm) |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (50:50) | A: 0.1% Formic Acid, B: Acetonitrile | 0.1% OPA in Water:Acetonitrile (40:60) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.0 mL/min |
| Detection | 260 nm | 260 nm | 272 nm |
| Temperature | Ambient | 35°C | 30°C |
Visualizations
Caption: A generalized workflow for HPLC method development for Sofosbuvir impurity analysis.
Caption: A decision tree for troubleshooting poor peak resolution in Sofosbuvir impurity analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. impactfactor.org [impactfactor.org]
- 4. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. archives.ijper.org [archives.ijper.org]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Sofosbuvir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Sofosbuvir.
Troubleshooting Guides
Peak tailing in HPLC can compromise resolution, affect quantification accuracy, and indicate underlying issues with the method or instrument.[1] A systematic approach is crucial for efficiently identifying and resolving the root cause.
What are the initial steps to confirm and quantify peak tailing?
-
Visual Inspection: Observe the chromatogram for asymmetrical peaks where the latter half of the peak is broader than the front half.[1]
-
Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A tailing factor greater than 1.2 indicates significant tailing.[2] The USP tailing factor is a common metric used to quantify peak tailing.[3]
-
Review Historical Data: Compare the current chromatogram with previous runs to determine if the tailing is a recent development or a persistent issue.[2]
A Systematic Approach to Troubleshooting Peak Tailing
If you are experiencing peak tailing with your Sofosbuvir analysis, follow this logical progression to diagnose and address the problem.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in HPLC analysis?
A1: Peak tailing in HPLC can stem from several factors, broadly categorized as:
-
Column-Related Issues: These include column degradation, contamination, void formation at the column inlet, and improper column chemistry for the analyte.[2] A primary chemical reason is the interaction between basic analytes and residual acidic silanol groups on the silica-based stationary phase.[1][4][5]
-
Mobile Phase Issues: An incorrect mobile phase pH, especially one close to the analyte's pKa, can lead to mixed ionization states and peak distortion.[6] Inadequate buffer strength can also contribute to this problem.[2]
-
Sample and Injection Problems: Overloading the column with a too-concentrated sample or a large injection volume can saturate the stationary phase.[2] Additionally, a mismatch between the sample solvent and the mobile phase, particularly using a stronger solvent for the sample, can cause peak shape issues.[7]
-
Instrumental Factors: Extra-column band broadening due to long or wide-bore tubing, loose fittings, or large detector cell volumes can lead to peak tailing.[2][7]
Q2: How does the mobile phase pH affect the peak shape of Sofosbuvir?
A2: Sofosbuvir has a pKa of approximately 9.3.[8][9] The pH of the mobile phase is a critical parameter that can significantly impact peak shape.[10] If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms of the molecule can exist, leading to peak distortion, splitting, or tailing.[6] For basic compounds like Sofosbuvir, secondary interactions with acidic silanol groups on the column's stationary phase are a common cause of tailing.[5] Lowering the mobile phase pH (e.g., to around 2.5-3) can suppress the ionization of these silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[4][11]
Q3: What type of HPLC column is recommended for the analysis of Sofosbuvir to minimize peak tailing?
A3: To minimize peak tailing for basic compounds like Sofosbuvir, it is advisable to use a modern, high-purity, end-capped silica column.[4] End-capping is a process that deactivates the residual silanol groups, reducing their potential for secondary interactions with polar analytes.[5] Columns with a C18 stationary phase are commonly used for Sofosbuvir analysis.[12][13] If tailing persists, consider using a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can further shield the analyte from residual silanols.[2]
Q4: Can sample preparation influence peak tailing for Sofosbuvir?
A4: Yes, sample preparation can significantly impact peak shape.
-
Sample Solvent: The solvent used to dissolve the Sofosbuvir sample should ideally be the same as or weaker than the initial mobile phase composition.[2] Injecting a sample dissolved in a much stronger solvent can cause band broadening and peak distortion.[7]
-
Sample Concentration: Injecting too high a concentration of Sofosbuvir can lead to column overloading and result in peak fronting or tailing.[14] It is important to work within the linear dynamic range of the column.[15]
-
Sample Clean-up: For complex sample matrices, such as in biological fluids, proper sample clean-up using techniques like solid-phase extraction (SPE) can remove interfering components that may contribute to peak tailing.[2][5]
Q5: What are some established HPLC methods for Sofosbuvir that demonstrate good peak shape?
A5: Several validated RP-HPLC methods have been developed for the quantification of Sofosbuvir in bulk and pharmaceutical dosage forms. These methods often employ a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer at a controlled pH.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Inertsil C18 (4.6 x 250mm, 5.0µm) | Acetonitrile: 0.1% Orthophosphoric Acid (pH 3) (70:30 v/v) | 1.5 | 260 |
| Hypersil C18 (4.6 x 150mm, 5µm) | Acetonitrile: Water (70:30 v/v) | 1.0 | 230 |
| Discovery C18 (4.6 x 250mm, 5µm) | 0.01 N KH2PO4: Acetonitrile (60:40 v/v) | 1.0 | 260 |
| Phenomenex Luna C-18 (150 mm × 4.6 mm × 5 µm) | Acetonitrile and Methanol (80:20 v/v) and 0.1% phosphoric acid (40:60) | 1.0 | 260 |
Experimental Protocols
Protocol 1: Column Flushing to Address Contamination
This protocol is recommended when column contamination is suspected as the cause of peak tailing.
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents in reverse direction (if permitted by the manufacturer's instructions).
-
Start with the mobile phase without the buffer salts to wash away any precipitated buffer.
-
Flush with water.
-
Flush with a strong, water-miscible organic solvent like isopropanol.
-
Flush with a less polar solvent like hexane (if compatible with the column).
-
Reverse the solvent sequence to return to the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation for Optimal Peak Shape
This protocol provides a general guideline for preparing a mobile phase suitable for Sofosbuvir analysis, aiming to minimize peak tailing.
-
Aqueous Component: Prepare an aqueous buffer, for example, 0.1% orthophosphoric acid in HPLC-grade water.[13]
-
pH Adjustment: Adjust the pH of the aqueous component to approximately 3.0 using a suitable acid or base.[13] This low pH helps to keep the silanol groups on the stationary phase in their non-ionized form.[4]
-
Organic Component: Use HPLC-grade acetonitrile or methanol.
-
Mobile Phase Composition: Mix the aqueous and organic components in the desired ratio (e.g., 30:70 v/v aqueous:organic).[13]
-
Degassing: Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases that can cause bubbles in the system.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of Sofosbuvir, incorporating steps to ensure good peak shape.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. support.waters.com [support.waters.com]
- 8. bfopcu.eg.net [bfopcu.eg.net]
- 9. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. impactfactor.org [impactfactor.org]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Technical Support Center: Sofosbuvir Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying unknown peaks in Sofosbuvir chromatograms.
Troubleshooting Guide: Identifying Unknown Peaks
Unexpected peaks in a Sofosbuvir chromatogram can arise from various sources, including degradation of the active pharmaceutical ingredient (API), process-related impurities, or issues with the analytical method itself. This guide provides a systematic approach to identifying these unknown peaks.
Is the peak observed in the blank injection?
-
Yes: The peak is likely related to the solvent, mobile phase, or system contamination.
-
Troubleshooting Steps:
-
Prepare a fresh mobile phase and diluent.
-
Purge the HPLC system thoroughly.
-
Clean the injector and sample loop.
-
If the peak persists, consider the quality of the solvents and reagents used.
-
-
-
No: The peak is likely related to the Sofosbuvir sample. Proceed to the next question.
Is the peak a known related substance or impurity of Sofosbuvir?
-
Yes: Compare the retention time of the unknown peak with that of available Sofosbuvir impurity reference standards.[1]
-
No: The peak is an unknown impurity. Proceed with further investigation.
Could the peak be a degradation product?
Sofosbuvir is known to degrade under certain stress conditions, leading to the formation of specific degradation products.[3][4][5]
-
Common Degradation Pathways:
-
Acidic Hydrolysis: Degradation is observed in acidic conditions.[3][4][6]
-
Basic Hydrolysis: Significant degradation occurs in basic conditions.[3][4]
-
Oxidative Degradation: Minor degradation can occur under oxidative stress.[3][4]
-
Thermal and Photolytic Stress: Sofosbuvir is generally stable under thermal and photolytic conditions.[3][4]
-
To investigate if the unknown peak is a degradation product, a forced degradation study can be performed.
Experimental Protocol: Forced Degradation Study of Sofosbuvir
This protocol outlines the conditions for a forced degradation study to intentionally degrade Sofosbuvir and identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of Sofosbuvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[4]
-
Acid Hydrolysis: Mix the Sofosbuvir stock solution with 1N HCl and reflux at 80°C for up to 10 hours.[3]
-
Base Hydrolysis: Mix the Sofosbuvir stock solution with 0.5N NaOH and heat at 60°C for up to 24 hours.[3]
-
Oxidative Degradation: Treat the Sofosbuvir stock solution with 30% H₂O₂ at 80°C for up to two days.[3]
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 50°C) for an extended period (e.g., 21 days).[4]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.[3]
3. Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed Sofosbuvir standard.
-
The appearance of new peaks or an increase in the area of existing peaks in the stressed samples indicates the formation of degradation products.
Troubleshooting Workflow for Unknown Peak Identification
References
Technical Support Center: Improving Chromatographic Resolution of Sofosbuvir and Its Isomers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) for resolving Sofosbuvir and its isomeric impurities, which is a critical step in ensuring the quality, safety, and efficacy of the final drug product.
Introduction to the Challenge
Sofosbuvir is a chiral molecule administered as a specific diastereomer. During its synthesis, other stereoisomers can be formed as process-related impurities.[1][2] These isomers, particularly diastereomers, often have very similar physicochemical properties to the active pharmaceutical ingredient (API), making their separation a significant analytical challenge. Achieving high resolution is essential for the accurate quantification and control of these impurities to meet stringent regulatory requirements.[1][3]
This guide focuses on providing practical solutions and starting points for developing and optimizing chromatographic methods, primarily using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), to achieve baseline separation of Sofosbuvir from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution between Sofosbuvir and its isomers?
Poor resolution in the chromatographic separation of Sofosbuvir isomers is often due to one or more of the following factors:
-
Inappropriate Stationary Phase: The selected chiral or achiral column may not provide sufficient selectivity for the subtle structural differences between the diastereomers.[4]
-
Suboptimal Mobile Phase Composition: The polarity, pH, and additives in the mobile phase are critical. For chiral separations, the type and concentration of the alcohol modifier (in normal phase) or organic modifier (in reversed-phase) can dramatically affect selectivity.[4]
-
Incorrect Flow Rate: Chiral and diastereomeric separations are often more sensitive to flow rate than standard achiral separations. Lower flow rates can sometimes enhance resolution by allowing more time for interactions with the stationary phase.[4]
-
Inadequate Temperature Control: Temperature influences the thermodynamics of analyte-stationary phase interactions. Both increasing and decreasing the temperature can be used as a tool to improve resolution, making it a valuable parameter to screen.[4]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[4]
Q2: Which chromatographic technique is generally better for separating Sofosbuvir diastereomers: HPLC or SFC?
Both HPLC and SFC can be effective for separating diastereomers. The choice often depends on the specific isomers and available resources.
-
HPLC (especially with a Chiral Stationary Phase - CSP): This is a widely used and powerful technique. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly versatile.[5] Both normal-phase and reversed-phase modes can be explored.
-
SFC: This technique is gaining popularity for chiral and diastereomeric separations due to its advantages, including high speed, reduced organic solvent consumption, and often higher efficiency.[6][] SFC with chiral stationary phases is a very effective approach for separating stereoisomers.[6]
Q3: Why am I observing peak tailing for my Sofosbuvir peaks?
Peak tailing can be caused by several factors in chiral chromatography:
-
Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., residual silanols) on the silica support of the stationary phase.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[4]
-
Column Contamination or Degradation: Adsorption of impurities on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[8]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. It is ideal to dissolve the sample in the mobile phase itself.[9]
Q4: My resolution is inconsistent between runs. What should I check?
Inconsistent resolution is often a sign of poor method robustness. Key parameters to verify include:
-
Mobile Phase Preparation: Ensure the mobile phase composition and pH are prepared accurately and consistently for every run.
-
Column Equilibration: Chiral stationary phases may require longer equilibration times than standard achiral columns, especially when changing the mobile phase.[4]
-
Temperature Stability: Use a column oven to maintain a constant and uniform temperature. Small fluctuations can alter selectivity.[4]
-
"Memory Effects": If using mobile phase additives (e.g., acids or bases), they can adsorb to the stationary phase and affect subsequent runs, even after changing the mobile phase. Thorough column washing is crucial to avoid this.[10]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the separation of Sofosbuvir and its isomers.
Issue 1: Poor or No Resolution
If you are observing co-eluting peaks or very poor resolution (Rs < 1.0), follow this workflow.
Issue 2: Peak Tailing
If you are observing asymmetric peaks with significant tailing, use the following decision tree to diagnose the cause.
Quantitative Data Summary
Achieving good resolution requires optimizing for both selectivity (α) and efficiency (N). The resolution (Rs) is the ultimate measure of separation. Below is a table of illustrative data showing how method parameters can influence these values for a hypothetical separation of Sofosbuvir and a key diastereomer.
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Temp (°C) | Selectivity (α) | Resolution (Rs) |
| HPLC 1 | Chiralpak IA | Hexane:Ethanol (90:10) | 1.0 | 25 | 1.10 | 1.4 |
| HPLC 2 | Chiralpak IA | Hexane:Ethanol (90:10) | 0.5 | 25 | 1.12 | 1.8 |
| HPLC 3 | Chiralpak IA | Hexane:Ethanol (85:15) | 0.5 | 25 | 1.18 | 2.2 |
| HPLC 4 | Chiralpak IA | Hexane:Ethanol (85:15) | 0.5 | 40 | 1.15 | 1.9 |
| SFC 1 | Chiralpak IC | CO₂:Methanol (80:20) | 3.0 | 35 | 1.25 | 2.5 |
Note: Data is for illustrative purposes to demonstrate the effect of parameter changes and is based on general principles of chiral chromatography.[4][11][12]
Experimental Protocols
The following protocol outlines a general strategy for developing a robust HPLC or SFC method for the separation of Sofosbuvir and its isomers.
General Method Development Workflow
Detailed Protocol: Chiral HPLC Method Screening
-
Column Selection :
-
Select a minimum of three polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC). These columns show broad applicability.[5]
-
Dimensions: 4.6 x 150 mm, 5 µm particle size is a good starting point.
-
-
Mobile Phase Preparation :
-
Normal Phase (NP) Solvents :
-
Mobile Phase A: Hexane/Ethanol (90/10, v/v)
-
Mobile Phase B: Hexane/Isopropanol (90/10, v/v)
-
-
Reversed-Phase (RP) Solvents :
-
Mobile Phase C: Acetonitrile/Water (50/50, v/v)
-
Mobile Phase D: Methanol/Water (50/50, v/v)
-
-
-
Initial Chromatographic Conditions :
-
Screening Procedure :
-
Prepare a standard solution containing Sofosbuvir and, if available, its known isomers.
-
Inject the standard onto each selected column with each mobile phase combination.
-
Monitor the chromatograms for any signs of separation, such as peak broadening, shoulders, or partially resolved peaks.
-
Identify the most promising column and mobile phase combinations that show some degree of selectivity.
-
-
Optimization :
-
For the most promising conditions identified, systematically optimize the method.
-
Mobile Phase : Vary the percentage of the organic modifier in 5% increments (e.g., change Hexane:Ethanol from 90:10 to 85:15).[4]
-
Flow Rate : Test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min) to see if resolution improves.[4]
-
Temperature : Evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures.[4]
-
The goal is to achieve a resolution (Rs) value of >1.5 for all critical pairs.
-
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Buy Sofosbuvir impurity C [smolecule.com]
- 3. veeprho.com [veeprho.com]
- 4. benchchem.com [benchchem.com]
- 5. learnaboutpharma.com [learnaboutpharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. hplc.eu [hplc.eu]
- 13. fortunejournals.com [fortunejournals.com]
Validation & Comparative
A Comparative Guide to Stability-Indicating Analytical Methods for Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated stability-indicating analytical methods for the quantification of Sofosbuvir in the presence of its degradation products. The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy. Stability-indicating methods are essential for monitoring the drug's integrity under various environmental conditions. This document summarizes key performance data, details experimental protocols, and visualizes analytical workflows to aid in the selection and implementation of the most suitable method for your research or quality control needs.
Comparative Analysis of Analytical Methods
Several analytical techniques have been developed and validated for the stability testing of Sofosbuvir, with High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry being the most common. The choice of method often depends on the specific requirements of the analysis, such as the need to separate and quantify degradation products or the desire for a simple, rapid screening method.
High-Performance Liquid Chromatography (HPLC) Methods
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the stability-indicating analysis of Sofosbuvir due to its high resolution and sensitivity.[1][2][3] These methods can effectively separate Sofosbuvir from its degradation products formed under various stress conditions.
A summary of the validation parameters for different RP-HPLC methods is presented in the table below, offering a clear comparison of their performance characteristics.
| Parameter | Method 1 [1] | Method 2 [4] | Method 3 [5] | Method 4 [6] |
| Column | Agilent Eclipse® XDB-C18 (4.6 x 250 mm, 5µm) | Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 μm) | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 micron) | Kromosil C18 |
| Mobile Phase | 0.03M KH2PO4 (pH 2.5 with orthophosphoric acid) | 0.1% trifluoroacetic acid in water:acetonitrile (50:50) | 0.05 M phosphoric acid and acetonitrile (66:34% v/v) | Acetonitrile and 0.1% orthophosphoric acid (35:65 v/v) |
| Flow Rate | 1 mL/min | - | 2 mL/min | - |
| Detection Wavelength | 260 nm | 260.0 nm | 265 nm | - |
| Retention Time | 3.166 min | 3.674 min | 2.74 min | 2.516 min |
| Linearity Range | 40-240 µg/ml | 160-480 µg/ml | 0.003125 - 1 mg/mL | 100-600 µg/ml |
| Correlation Coefficient (R²) | Y = 32036x + 75288 | - | 0.9999 | 0.999 |
| LOD | 0.02 µg/ml | 0.04 µg (0.01%) | 0.002754 mg/mL | - |
| LOQ | 0.06 µg/ml | 0.125 µg (0.50%) | 0.009181 mg/mL | - |
| Accuracy (% Recovery) | 96.51% | - | - | 100.16% |
| Precision (% RSD) | < 2 | 1.741 | < 2 | < 2 |
UV-Visible Spectrophotometric Method
For a simpler and more rapid analysis, a UV spectrophotometric method has been developed and validated.[7] This method is suitable for the estimation of Sofosbuvir in bulk and pharmaceutical dosage forms but may lack the specificity to resolve the parent drug from all potential degradation products.
| Parameter | UV Spectrophotometric Method [7] |
| Solvent | Water |
| Maximum Absorbance (λmax) | 260.5 nm |
| Linearity Range | 10-100 μg/ml |
| Correlation Coefficient (R²) | 0.9984 |
| LOD | 0.269 μg/ml |
| LOQ | 0.814 μg/ml |
| Accuracy (% Recovery) | 99.524-101.208 % |
| Assay (% of Labeled Amount) | 99.812-101.740 % |
Forced Degradation Studies
Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method and for understanding the degradation pathways of a drug substance.[8] Sofosbuvir has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[9][10]
Summary of Forced Degradation Results:
| Stress Condition | Observations | Degradation Products Identified |
| Acid Hydrolysis | Significant degradation observed.[9][10][11] 23% degradation in 0.1 N HCl at 70°C for 6 hours.[9] | DP I (m/z 488) and DP II (m/z 393.3) were identified.[9][12] |
| Alkaline Hydrolysis | Extensive degradation, with up to 50% degradation in 0.1 N NaOH at 70°C for 10 hours.[9] Sofosbuvir is particularly labile in alkaline conditions.[7] | DP II (m/z 488) was observed.[9][12] |
| Oxidative Degradation | Degradation observed in the presence of hydrogen peroxide.[9][10] 19.02% degradation with 3% H2O2 after 7 days.[9] | DP III (m/z 393) was identified.[9][12] |
| Thermal Degradation | Generally found to be stable.[9][10] No degradation was observed at 50°C for 21 days.[9] | - |
| Photolytic Degradation | Generally found to be stable under UV light.[9][10] | - |
| Neutral Hydrolysis | Some degradation was observed over a prolonged period.[7] | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these stability-indicating methods.
RP-HPLC Method for Sofosbuvir
This protocol is a representative example based on published methods.[1]
-
Chromatographic Conditions:
-
Column: Agilent Eclipse® XDB-C18 (4.6 x 250 mm, 5µm)
-
Mobile Phase: A filtered and degassed mixture of 0.03M potassium dihydrogen phosphate (KH2PO4) in water, with the pH adjusted to 2.5 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Preparation of Sample Solution:
-
For bulk drug, prepare a solution in the mobile phase of a similar concentration to the standard solution.
-
For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of Sofosbuvir into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution before injection.
-
-
Validation Procedure:
-
Linearity: Prepare a series of dilutions of the standard solution over the desired concentration range (e.g., 40-240 µg/mL) and inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a placebo blend with known amounts of Sofosbuvir at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Precision: Assess intra-day precision by injecting six replicate preparations of the standard solution on the same day. Determine inter-day precision by repeating the injections on three different days.
-
Specificity: Analyze a placebo solution and stressed samples to ensure that no interfering peaks co-elute with the Sofosbuvir peak.
-
Forced Degradation Study Protocol
This protocol outlines the general procedure for subjecting Sofosbuvir to stress conditions.[9][10]
-
Acid Hydrolysis: Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C). Neutralize the solution before analysis.[9]
-
Alkaline Hydrolysis: Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C). Neutralize the solution before analysis.[9]
-
Oxidative Degradation: Treat a solution of Sofosbuvir with 3% hydrogen peroxide at room temperature for an extended period (e.g., 7 days).[9]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined duration (e.g., 72 hours).[7]
-
Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for a specified duration.[10]
Visualizations
The following diagrams illustrate the experimental workflow for the validation of a stability-indicating HPLC method and the degradation pathway of Sofosbuvir.
Caption: Workflow for the validation of a stability-indicating HPLC method for Sofosbuvir.
Caption: Proposed degradation pathways of Sofosbuvir under different stress conditions.
References
- 1. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 2. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]
- 3. A new RP-HPLC method development and validation of Sofosbuvir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. jptcp.com [jptcp.com]
- 6. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 7. ijpbs.com [ijpbs.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. mdpi.com [mdpi.com]
- 12. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of process-related impurities in the synthesis of Sofosbuvir, a key antiviral agent for the treatment of Hepatitis C. Understanding and controlling these impurities is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This document details known impurities, discusses their origins in different synthetic pathways, presents analytical methodologies for their detection and quantification, and provides supporting experimental data where available.
Introduction to Sofosbuvir and the Importance of Impurity Profiling
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication.[1] As a prodrug, it is metabolized in the liver to its active triphosphate form. The synthesis of this complex molecule involves multiple steps, each with the potential to generate process-related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[1][2] Regulatory bodies like the ICH require stringent control and monitoring of these impurities.[1] This guide aims to provide a comparative overview of these impurities based on available scientific literature and patent filings.
Known Process-Related Impurities of Sofosbuvir
A number of process-related impurities have been identified in the synthesis of Sofosbuvir. These can be broadly categorized as isomers, products of incomplete reaction or over-reaction, and by-products from side reactions. The table below summarizes some of the key known impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin |
| Sofosbuvir Diastereomer (Rp-isomer) | C₂₂H₂₉FN₃O₉P | 529.45 | Stereoselective synthesis step |
| D-Alanine Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.45 | Use of D-alanine instead of L-alanine |
| Sofosbuvir (R)-Phosphate | C₂₂H₂₉FN₃O₉P | 529.45 | Isomerization during synthesis |
| Sofosbuvir D-alaninate R, S Isomer | C₂₂H₂₉FN₃O₉P | 529.45 | Lack of stereocontrol in synthesis |
| O-Desisopropyl O-Desphenyl Sofosbuvir | C₁₃H₁₉FN₃O₉P | 411.28 | Incomplete reaction or degradation |
| O-Desphenyl Sofosbuvir | C₁₆H₂₅FN₃O₉P | 453.36 | Incomplete reaction or degradation |
| 2'-epi-Sofosbuvir | C₂₂H₂₉FN₃O₉P | 529.46 | Epimerization at the 2' position |
| Sofosbuvir Impurity F | C₃₄H₄₅FN₄O₁₃P₂ | 798.69 | Dimerization or by-product formation |
| Sofosbuvir Nucleoside Derivative | C₁₀H₁₃FN₂O₅ | 260.22 | Unreacted starting material or intermediate |
| Sofosbuvir Metabolite GS-566500 | C₁₃H₁₉FN₃O₉P | 411.28 | In vivo metabolite, also a potential process impurity |
Comparative Analysis of Impurity Profiles from Different Synthetic Routes
While direct, publicly available quantitative data comparing impurity profiles from different manufacturers is scarce, an analysis of patented synthetic routes allows for a qualitative comparison of likely impurity profiles. The key step for impurity generation is often the diastereoselective phosphorylation.
Route 1: Phosphoramidate Coupling with a Chiral Auxiliary
This common approach involves coupling the protected nucleoside with a phosphoramidating agent that contains a chiral auxiliary to control the stereochemistry at the phosphorus center.
-
Likely Impurities: The primary impurity is often the undesired diastereomer (Rp-isomer) of Sofosbuvir. The efficiency of the chiral auxiliary and the purification method will determine the level of this impurity. Incomplete removal of the protecting groups can also lead to impurities.
Route 2: Grignard Reagent-Mediated Coupling
Some synthetic routes utilize a Grignard reagent for the condensation reaction.[3]
-
Likely Impurities: This method has been reported to have a higher impurity profile and lower yield.[3] The use of highly reactive Grignard reagents can lead to a greater variety of by-products.
Route 3: Enzymatic Resolution
Chemoenzymatic processes may be employed for stereoselective steps.
-
Likely Impurities: Impurities in this route would likely stem from the incomplete conversion by the enzyme or by-products from the non-enzymatic steps. The profile would be highly dependent on the specificity of the enzyme used.
The following diagram illustrates a generalized synthetic pathway for Sofosbuvir and highlights potential stages for impurity formation.
Caption: Generalized synthetic pathway for Sofosbuvir highlighting key stages of potential impurity formation.
Experimental Protocols for Impurity Analysis
The most common analytical technique for the identification and quantification of Sofosbuvir process-related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with mass spectrometry (MS) for structural elucidation.[1][4][5]
Representative RP-HPLC Method for Sofosbuvir and its Impurities
This protocol is a representative summary based on several published methods.[1][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm particle size.[1][5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). A common isocratic mobile phase is a 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[1][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the Sofosbuvir bulk drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products that may also arise as process-related impurities under certain manufacturing or storage conditions.
-
Acidic Degradation: The drug substance is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70°C) for a specified period.[6]
-
Basic Degradation: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.[6]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6]
-
Thermal Degradation: The solid drug substance is exposed to high temperatures.
-
Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV light.
The following diagram illustrates a typical workflow for the analysis of Sofosbuvir impurities.
Caption: A typical workflow for the analytical characterization and quantification of Sofosbuvir impurities.
Conclusion
The control of process-related impurities in the synthesis of Sofosbuvir is a critical aspect of pharmaceutical development and manufacturing. While a variety of impurities can arise depending on the specific synthetic route employed, robust analytical methods, primarily RP-HPLC, are available for their detection and quantification. A thorough understanding of the potential impurities associated with a given synthetic process, coupled with rigorous analytical testing and forced degradation studies, is essential for ensuring the quality, safety, and efficacy of the final Sofosbuvir drug product. This guide provides a framework for researchers and drug development professionals to navigate the complexities of Sofosbuvir impurity profiling.
References
- 1. d-nb.info [d-nb.info]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. US20180022774A1 - Process for the preparation of sofosbuvir - Google Patents [patents.google.com]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. bfopcu.eg.net [bfopcu.eg.net]
A Comparative Guide to Regulatory and Analytical Strategies for Controlling Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of regulatory guidelines and analytical methodologies for the control of impurities in the antiviral drug Sofosbuvir. Understanding and implementing robust impurity control strategies are critical for ensuring the safety, efficacy, and quality of the final drug product. This document summarizes international guidelines, compares analytical techniques with supporting data, and provides detailed experimental protocols to aid researchers in this crucial aspect of drug development.
Regulatory Framework for Impurity Control
The control of impurities in pharmaceutical products is mandated by international regulatory bodies to ensure patient safety. The primary guidelines are provided by the International Council for Harmonisation (ICH), with specific monographs from pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) providing substance-specific limits.
ICH Guidelines for Non-Mutagenic Impurities
The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively. These thresholds are based on the maximum daily dose (MDD) of the drug. For Sofosbuvir, with an MDD of 400 mg, the relevant thresholds are outlined in the table below.
| Threshold | Limit (as % of Drug Substance) | Limit (Total Daily Intake) |
| Reporting Threshold | > 0.05% | - |
| Identification Threshold | > 0.10% | > 1.0 mg |
| Qualification Threshold | > 0.15% | > 1.0 mg |
| Table 1: ICH Q3B(R2) Impurity Thresholds for Sofosbuvir (MDD = 400 mg) |
Any impurity exceeding the identification threshold must be structurally characterized. Impurities found above the qualification threshold require toxicological data to justify their safety.
Control of Genotoxic Impurities
Genotoxic impurities, which have the potential to damage DNA and are carcinogenic, are regulated under the ICH M7 guideline. This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which defines a presumptively safe level of intake for any unstudied chemical with genotoxic potential. For long-term treatment, the TTC is set at 1.5 µ g/day .[1] Any potential genotoxic impurity in Sofosbuvir must be controlled at or below this level, which is significantly lower than the limits for non-mutagenic impurities. A risk-based approach, often utilizing (Q)SAR computational models, is employed to assess the genotoxic potential of impurities.[2]
Pharmacopoeial Standards
While specific impurity limits from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) for Sofosbuvir were not publicly available in their entirety through the conducted searches, these monographs provide legally binding standards for quality. They typically list specified identified impurities, unspecified impurities, and a limit for total impurities. Manufacturers must adhere to the limits set forth in these pharmacopoeias for products marketed in the respective regions.
Comparison of Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective technique for the separation and quantification of Sofosbuvir and its impurities. Various methods have been developed and validated; a comparison of key performance parameters is presented below.
| Parameter | Method 1 (Isocratic RP-HPLC) | Method 2 (Isocratic RP-HPLC) | Method 3 (Isocratic RP-HPLC) |
| Column | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm)[3][4] | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) | Agilent Syncronis C18 (100 x 4.6 mm, 5µm)[5] |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (50:50 v/v)[3][4] | Methanol:Phosphate Buffer (pH 3) (45:55 v/v) | Methanol:Acetonitrile:Water (45:30:25 v/v/v)[5] |
| Flow Rate | 1.0 mL/min[3][4] | 0.9 mL/min | 1.0 mL/min[5] |
| Detection (UV) | 260 nm[3][4] | 261 nm | Not Specified |
| Retention Time (Sofosbuvir) | 3.674 min[3][4] | Not Specified | 2.040 min[5] |
| Linearity Range (Sofosbuvir) | 160-480 µg/mL[3][4] | Not Specified | 4-24 µg/mL[5] |
| LOD (Sofosbuvir) | 0.01% (0.04 µg)[3][4] | Not Specified | 0.046 µg/mL[5] |
| LOQ (Sofosbuvir) | 0.50% (0.125 µg)[3][4] | Not Specified | 0.140 µg/mL[5] |
| LOD (Impurity) | 0.03% (0.12 µg) (for Phosphoryl impurity)[3][4] | 0.1 µg/mL (for Methyl & Ethyl ester impurities)[5] | Not Specified |
| LOQ (Impurity) | 1.50% (0.375 µg) (for Phosphoryl impurity)[3][4] | 0.5 µg/mL (for Methyl & Ethyl ester impurities)[5] | Not Specified |
| Table 2: Comparison of Published HPLC Methods for Sofosbuvir Impurity Analysis |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug product. These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light.
| Stress Condition | Reagent/Condition | Duration | Degradation Observed |
| Acid Hydrolysis | 0.1N HCl | 6 hours | ~23% degradation[6] |
| Base Hydrolysis | 0.1N NaOH | 10 hours | ~50% degradation[6] |
| Oxidation | 3% H₂O₂ | 7 days | ~19% degradation[6] |
| Thermal | 50°C | 21 days | No significant degradation[6] |
| Photolytic | Sunlight/UV light | 21 days | No significant degradation[6] |
| Table 3: Summary of Forced Degradation Studies on Sofosbuvir |
These studies indicate that Sofosbuvir is susceptible to degradation under hydrolytic and oxidative conditions, highlighting the need for control of related impurities arising from these pathways.[6][7]
Experimental Protocols
Sample Preparation for HPLC Analysis
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the mobile phase or a suitable diluent to obtain a known concentration (e.g., 400 µg/mL).
Impurity Stock Solution: Accurately weigh and dissolve known reference standards of individual impurities in the mobile phase or a suitable diluent to prepare a stock solution of a specific concentration.
Sample Solution (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of Sofosbuvir and transfer to a volumetric flask. Add a portion of the diluent, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
General RP-HPLC Method Protocol (based on Method 1)
-
Instrumentation: A liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a filtered and degassed mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Procedure: Inject the standard solution, impurity solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak areas.
-
Calculation: Calculate the percentage of each impurity in the sample by comparing the peak area of each impurity to the peak area of the Sofosbuvir standard or the respective impurity standard, applying appropriate dilution factors and relative response factors if necessary.
Visualizations
Caption: Regulatory workflow for Sofosbuvir impurity control.
Caption: General analytical workflow for impurity profiling.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 3. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical standards for Sofosbuvir and its related compounds, drawing upon publicly available data and scientific literature that reflect the standards typically found in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP).
Disclaimer: Access to the official monographs of the USP, EP, and BP is restricted. Therefore, this guide is a consolidation of information from scientific publications and commercial suppliers of pharmaceutical reference standards. While this information is closely aligned with pharmacopeial standards, it is not a direct reproduction of the official monographs. For regulatory compliance, users must refer to the current official publications of the respective pharmacopeias.
Comparison of Analytical Standards for Sofosbuvir Related Compounds
The control of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is critical for ensuring its safety and efficacy. Pharmacopeias provide detailed monographs that specify the acceptable limits for known and unknown impurities and prescribe the analytical methods for their determination.
Below is a summary of commonly identified related compounds of Sofosbuvir and a representative analytical method for their control.
Table 1: Commonly Cited Related Compounds of Sofosbuvir and Representative Chromatographic Parameters
| Compound Name | Structure | Typical Reporting Threshold | Representative Chromatographic Conditions |
| Sofosbuvir | (S)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | - | Column: C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Sofosbuvir Impurity A (Diastereomer) | (R)-Isopropyl 2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate | ≤ 0.15% | Mobile Phase A: 0.1% Trifluoroacetic acid in Water |
| Sofosbuvir Impurity B (Des-isopropyl) | (S)-2-(((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoic acid | ≤ 0.15% | Mobile Phase B: Acetonitrile |
| Sofosbuvir Impurity C (Hydrolysis product) | (2R,3R,4R,5R)-1-(5-((((S)-1-isopropoxy-1-oxopropan-2-yl)amino)(phenoxy)phosphoryl)oxymethyl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | ≤ 0.15% | Gradient Elution: A time-programmed gradient elution is typically used. |
| Any other individual unknown impurity | - | ≤ 0.10% | Flow Rate: 1.0 mL/min |
| Total Impurities | - | ≤ 0.5% | Detection: UV at 260 nm |
Experimental Workflow for Analysis of Sofosbuvir Related Compounds
The following diagram illustrates a typical workflow for the analysis of Sofosbuvir and its related compounds by High-Performance Liquid Chromatography (HPLC), a method central to pharmacopeial testing.
Caption: A generalized workflow for the HPLC analysis of Sofosbuvir related compounds.
Experimental Protocol: Representative HPLC Method
This protocol is a representative example based on methods described in the scientific literature for the analysis of Sofosbuvir and its related compounds.
1. Materials and Reagents:
-
Sofosbuvir API
-
Reference standards for known impurities
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 30 50 50 40 20 80 45 90 10 | 50 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: A mixture of Water and Acetonitrile (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir reference standard in the diluent to obtain a known concentration (e.g., 0.5 mg/mL).
-
Impurity Stock Solution: Prepare a stock solution containing known concentrations of each specified impurity reference standard in the diluent.
-
System Suitability Solution: A solution containing Sofosbuvir and critical impurity pairs (e.g., Impurity A) to demonstrate adequate resolution.
-
Test Solution: Accurately weigh and dissolve the Sofosbuvir sample in the diluent to obtain a concentration similar to the standard solution.
4. System Suitability: Inject the system suitability solution and verify that the resolution between the Sofosbuvir peak and the critical impurity peak meets the predefined criteria (typically ≥ 1.5). The tailing factor for the Sofosbuvir peak should be ≤ 2.0, and the relative standard deviation for replicate injections of the standard solution should be ≤ 2.0%.
5. Analysis: Inject the diluent as a blank, followed by the standard solution, and then the test solution.
6. Calculation: Calculate the percentage of each impurity in the Sofosbuvir sample using the peak areas obtained from the chromatograms of the standard and test solutions.
Logical Relationship of Pharmacopeial Standards
The following diagram illustrates the hierarchical and interconnected nature of pharmacopeial standards for ensuring drug quality.
Caption: Relationship between pharmacopeias and the control of Sofosbuvir quality.
This guide is intended to provide a foundational understanding of the pharmacopeial standards for Sofosbuvir related compounds. For all regulatory and quality control purposes, it is imperative to consult the latest official monographs from the relevant pharmacopeias.
A Comparative Guide: HPLC vs. UPLC for Sofosbuivir Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
The analytical integrity of Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is paramount to ensure its safety and efficacy. A critical aspect of this is the meticulous identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for this task; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising significant enhancements in analytical performance. This guide provides an objective, data-driven comparison of HPLC and UPLC for the impurity profiling of Sofosbuvir.
Technology at a Glance: HPLC vs. UPLC
Both HPLC and UPLC operate on the same fundamental principles of liquid chromatography, where a liquid mobile phase carries a sample through a stationary phase packed in a column, leading to the separation of its components.[1][2] The primary distinction lies in the particle size of the stationary phase and the corresponding operating pressures.[3] UPLC systems employ columns with sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[3] This smaller particle size dramatically increases chromatographic efficiency, but necessitates much higher operating pressures, often exceeding 1,000 bar.[1]
The key advantages of UPLC over conventional HPLC include significantly shorter run times, improved resolution of closely eluting impurities, and enhanced sensitivity for detecting trace-level contaminants.[3][4] This translates to higher sample throughput and reduced solvent consumption, aligning with green chemistry initiatives and offering long-term cost savings.[3][5]
Performance Comparison: Sofosbuvir Impurity Analysis
The following table summarizes the key performance differences between HPLC and UPLC for the analysis of Sofosbuvir and its impurities, based on published analytical methods.
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Time | ~20–45 minutes[1] | ~2–5 minutes[1] | Up to 9 times faster, significantly increasing sample throughput.[6] |
| Resolution | Good separation of known impurities. | Superior separation of closely eluting and trace impurities. | Enhanced peak capacity and resolution allow for a more comprehensive impurity profile.[7] |
| Sensitivity (LOD/LOQ) | Typically in the range of 0.01-0.03% for impurities.[8][9] | Lower detection and quantification limits due to sharper peaks. | Improved ability to detect and quantify trace-level impurities, crucial for meeting stringent regulatory requirements.[4] |
| Solvent Consumption | Higher due to longer run times and larger column dimensions. | Reduced by approximately 70-80% per analysis.[1] | Significant cost savings and reduced environmental impact.[5] |
| System Pressure | Up to 400 bar[1] | Above 1,000 bar[1] | Enables the use of smaller particle size columns for higher efficiency. |
Experimental Protocols
Detailed methodologies are crucial for reproducible analytical results. Below are representative experimental protocols for both HPLC and UPLC methods for the analysis of Sofosbuvir impurities.
Representative HPLC Method
A validated RP-HPLC method for the estimation of Sofosbuvir and its process-related impurities has been reported with the following parameters:[8][9]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile, delivered in an isocratic mode.[8][9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: Not specified
-
Column Temperature: Ambient[9]
-
Retention Times: Sofosbuvir at approximately 3.674 minutes and a process-related impurity at 5.704 minutes.[8][9]
Representative UPLC Method
A stability-indicating UPLC method for the analysis of Sofosbuvir and its degradation products has been developed with the following conditions:[10]
-
Column: Waters X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)[10]
-
Mobile Phase: A gradient elution using a buffer and an organic solvent (specifics not detailed in the abstract).
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Column Temperature: Not specified
-
Detection: Photo Diode Array (PDA) detector[10]
-
Performance: The developed UPLC method was reported to be superior to conventional RP-HPLC in terms of resolution, speed, solvent consumption, and analysis cost.[10]
Workflow for Sofosbuvir Impurity Analysis
The following diagram illustrates the general workflow for the impurity analysis of Sofosbuvir, highlighting the key differences in the chromatographic separation step between HPLC and UPLC.
Conclusion
For the impurity analysis of Sofosbuvir, UPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity.[5][11] The ability to achieve faster analysis times leads to increased laboratory productivity and a reduction in solvent consumption, making it a more cost-effective and environmentally friendly option in the long run.[5] While HPLC remains a robust and reliable technique, the superior performance of UPLC makes it the preferred choice for high-throughput quality control environments and for in-depth characterization of impurity profiles to meet evolving regulatory standards.[3] The transition to UPLC can lead to a more efficient and comprehensive understanding of the purity of Sofosbuvir, ultimately contributing to the delivery of a safer and more effective pharmaceutical product.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. globalresearchonline.net [globalresearchonline.net]
A Guide to Inter-Laboratory Comparison of Analytical Methods for Sofosbuvir Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of impurities in Sofosbuvir. Ensuring the purity of this critical antiviral drug is paramount for its safety and efficacy. This document summarizes key performance data from various validated methods and offers detailed experimental protocols to aid in the selection and implementation of the most suitable analytical strategy for your laboratory.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for Sofosbuvir impurity profiling is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques. The following tables summarize the quantitative performance of various reported methods, providing a basis for inter-laboratory comparison.
Table 1: Performance Characteristics of HPLC Methods for Sofosbuvir and Impurity Analysis
| Parameter | Method 1[1] | Method 2[2] | Method 3 | Method 4 |
| Column | Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)[3][1] | C18 Column[2] | Kromasil 100 C18 (250 × 4.6 mm, 5 μ) | Agilent Zorbax SB C18 (4.6 x 250 mm, 5 μm) |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50)[3][1] | Methanol:Water with 0.1% Formic acid (50:50 v/v)[2] | Not Specified | 9 mM Dipotassium hydrogen orthophosphate buffer (pH 4):Acetonitrile (60:40, v/v)[4] |
| Detection | UV at 260 nm[3][1] | UV at 261 nm[2] | UV at 263 nm | UV at 265 nm |
| Linearity Range (Sofosbuvir) | 160-480 µg/ml[3][1] | 05-15 µg/ml[2] | 0.5-7.5 ppm | Not Specified |
| Linearity Range (Impurity) | 10-30 µg/ml (Phosphoryl impurity)[1] | Not Specified | 0.5-7.5 ppm | Not Specified |
| Correlation Coefficient (r²) | 0.999[1] | 0.9989[2] | 0.999[5] | Not Specified |
| LOD (Sofosbuvir) | 0.01% (0.04 µg)[1] | Not Specified | 0.1 µg/mL | 0.15 µg/mL |
| LOQ (Sofosbuvir) | 0.50% (0.125 µg)[3][1] | Not Specified | 0.5 µg/mL | 0.47 µg/mL |
| Accuracy (% Recovery) | Not Specified | 100.02% to 102.07%[2] | 90.2–113.9% | 100.60±0.0003[4] |
| Precision (%RSD) | 1.741 (Sofosbuvir), 0.043 (Impurity)[3][1] | 0.008 (Repeatability)[2] | Not Specified | 0.44 (Intra-day), 0.64 (Inter-day)[4] |
Table 2: Performance Characteristics of UPLC and LC-MS/MS Methods for Sofosbuvir Analysis
| Parameter | UPLC-DAD Method[6] | UPLC-MS/MS Method[7] | LC-MS/MS Method[8] | LC-MS/MS Method[9] |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6] | C-18 Luna Omega (50 mm × 2.1 mm, 1.6 μm)[7] | Zorbax C18 Stable Bond (4.6mm id x 50 mm)[8] | Zorbax SB-C18 (4.6 × 50 mm, 5 μm)[9] |
| Mobile Phase | Ammonium formate (pH 3.5; 5 mM):Acetonitrile (60:40 v/v)[6] | Water with 0.1% Formic acid and Acetonitrile (gradient)[7] | Acetonitrile:1% Formic acid (50:50 v/v)[8] | 5 mM Ammonium formate buffer (pH 3.5):Acetonitrile (50:50, v/v)[9] |
| Detection | DAD (261 nm for Sofosbuvir)[6] | Positive ESI-MS/MS[7] | ESI-MS/MS[8] | Positive ESI-MS/MS[9] |
| Linearity Range (Sofosbuvir) | 25-6400 ng/mL[6] | Not Specified | Not Specified | 0.3-3000 ng/mL[9] |
| Correlation Coefficient (r²) | Not Specified | > 0.99[7] | Not Specified | Not Specified |
| LOD | Not Specified | Not Specified | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy (% Bias / % Recovery) | -10.0% to 7.2% (% Bias)[6] | <15% (Inaccuracy)[7] | 80-81% (% Recovery)[8] | Not Specified |
| Precision (%CV) | 3.8-9.6 (Intra-day), 5.1-9.3 (Inter-day)[6] | <15% (Imprecision)[7] | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results across different laboratories. The following protocols are generalized from published studies.
RP-HPLC Method for Sofosbuvir and Phosphoryl Impurity[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm particle size).[3][1]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio, delivered isocratically.[3][1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Sample Preparation: Standard solutions are prepared by dissolving Sofosbuvir and its impurity in the mobile phase to achieve the desired concentration.[1]
Forced Degradation Study using RP-HPLC[3]
-
Instrumentation: An HPLC system with a photodiode array (PDA) detector is recommended to ensure peak purity.
-
Column: C18 column.[2]
-
Mobile Phase: A gradient elution using a mixture of methanol and water with 0.1% formic acid (50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 261 nm.[2]
-
Stress Conditions:
-
Acid Hydrolysis: Reflux in 0.1 N HCl at 70°C for 6 hours.[2]
-
Base Hydrolysis: Reflux in 0.1 N NaOH at 70°C for 10 hours.[2]
-
Oxidative Degradation: Treatment with 30% H₂O₂.
-
Thermal Degradation: Exposure of the drug solution to heat.
-
Photolytic Degradation: Exposure of the drug solution to direct sunlight.[2]
-
UPLC-MS/MS Method for Sofosbuvir and its Metabolite[7]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Column: C-18 Luna Omega (50 mm × 2.1 mm, 1.6 μm).[7]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid and acetonitrile.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Ionization: Positive electrospray ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific mass transitions for Sofosbuvir and its impurities/metabolites need to be determined. For instance, the transition for Sofosbuvir is m/z 530.098 → 243.02.[7]
-
Sample Preparation: Protein precipitation of plasma samples using acetonitrile.[7]
Visualizing Experimental Workflows and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships, aiding in the understanding and implementation of these analytical methods.
References
- 1. d-nb.info [d-nb.info]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. fortunejournals.com [fortunejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Sofosbuvir Impurity N
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Sofosbuvir impurity N, a critical aspect of responsible pharmaceutical research and development. Adherence to these protocols is vital for protecting both laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In the event of a spill, isolate the area and follow established laboratory protocols for chemical cleanup, ensuring the use of absorbent materials that are then treated as hazardous waste.
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many pharmaceutical compounds, is governed by regulations for hazardous waste. The following procedure outlines a safe and compliant disposal pathway:
-
Segregation and Labeling: Immediately segregate waste containing this compound from general laboratory waste.[1][2] Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][4] The label should prominently display "Hazardous Waste," the chemical name ("this compound"), and any associated hazard symbols.
-
Container Management: Keep the hazardous waste container securely sealed when not in use. Store the container in a designated, secondary containment area away from incompatible materials.
-
Engage a Licensed Disposal Vendor: The disposal of pharmaceutical and chemical waste must be handled by a licensed and certified hazardous waste management company.[2][3][9] These vendors are equipped to transport and dispose of the material in accordance with all federal, state, and local regulations, typically through high-temperature incineration.[2][3][9]
-
Documentation: Maintain meticulous records of the waste, including the quantity, date of generation, and disposal manifest provided by the vendor.[2] This documentation is critical for regulatory compliance and internal safety audits.
Quantitative Data on Sofosbuvir Degradation
Understanding the stability of the parent compound can inform the handling of its impurities. The following table summarizes the degradation of Sofosbuvir under various stress conditions.
| Stress Condition | Reagent | Duration & Temperature | Degradation (%) | Degradation Products Identified |
| Acid Hydrolysis | 0.1N HCl | 6 hours at 70°C | 23% | DP I (m/z 488) |
| Alkaline Hydrolysis | 0.1N NaOH | 10 hours at 70°C | 50% | DP II (m/z 393.3) |
| Oxidative | 3% H₂O₂ | 7 days (temperature not specified) | 19.02% | DP III (m/z 393) |
| Thermal | - | 21 days at 50°C | No degradation observed | - |
| Photolytic | UV light | 21 days | No degradation observed | - |
Data sourced from forced degradation studies of Sofosbuvir.[5][6]
Experimental Protocols
The degradation studies referenced above provide insight into the chemical stability of Sofosbuvir. The general methodologies employed in these studies are as follows:
-
Acid Degradation: A solution of Sofosbuvir in 0.1 N hydrochloric acid was refluxed at 70°C for 6 hours.[5]
-
Alkaline Degradation: A solution of Sofosbuvir in 0.1 N sodium hydroxide was refluxed at 70°C for 10 hours.[5]
-
Oxidative Degradation: A solution of Sofosbuvir was treated with 3% hydrogen peroxide for 7 days.[5]
-
Analysis: The resulting solutions were analyzed using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to identify and quantify the degradation products.[5][6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
- 1. Pharma Waste Management: Steps for Compliance & Sustainability [adragos-pharma.com]
- 2. securewaste.net [securewaste.net]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Logistical Guidance for Handling Sofosbuvir Impurity N
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of Sofosbuvir impurity N. The following procedural guidance is based on established safety protocols for handling pharmaceutical compounds of unknown toxicity, in the absence of a specific Safety Data Sheet (SDS) for this impurity. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent skin and respiratory exposure.[1][2][3][4] The following table summarizes the recommended PPE.
| PPE Category | Item | Material/Standard Specification | Purpose |
| Hand Protection | Gloves | Double-gloving with nitrile or neoprene gloves meeting ASTM D6978 standard.[4] | To prevent direct skin contact. Double-gloving provides an extra layer of protection. |
| Body Protection | Gown | Disposable, polyethylene-coated polypropylene or other laminate material resistant to chemical permeation.[4] | To protect skin and personal clothing from contamination. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Respiratory Protection | Respirator | N95 or higher-rated respirator.[1] | To prevent inhalation of airborne particles. |
| Additional Protection | Disposable head, hair, and shoe covers | As appropriate for the work environment.[4] | To prevent the spread of contamination. |
Handling and Operational Plan
A systematic approach is crucial to ensure safety during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
